molecular formula C₄₇H₅₁NO₁₅ B027951 3'-p-Hydroxypaclitaxel CAS No. 132160-32-8

3'-p-Hydroxypaclitaxel

Katalognummer: B027951
CAS-Nummer: 132160-32-8
Molekulargewicht: 869.9 g/mol
InChI-Schlüssel: XKSMHFPSILYEIA-MZXODVADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3'-p-Hydroxypaclitaxel belongs to the class of organic compounds known as taxanes and derivatives. These are diterpenoids with a structure based either on the taxane skeleton, or a derivative thereof. In term of phytochemistry, several derivatives of the taxane skeleton exist: 2(3->20)-abeotaxane, 3, 11-cyclotaxane, 11(15->1), 11(10->9)-abeotaxane, 3, 8-seco-taxane, and 11(15->1)-abeotaxane, among others. More complex skeletons have been found recently, which include the taxane-derived [3. 3. 3] propellane ring system. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSMHFPSILYEIA-MZXODVADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314434
Record name 3′-p-Hydroxypaclitaxel
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URL https://comptox.epa.gov/dashboard/DTXSID201314434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132160-32-8
Record name 3′-p-Hydroxypaclitaxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132160-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-p-Hydroxypaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-p-Hydroxypaclitaxel
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3'-p-Hydroxypaclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-p-Hydroxypaclitaxel is the principal metabolite of paclitaxel, a cornerstone chemotherapeutic agent. Formed in the liver primarily by cytochrome P450 enzymes, this metabolite retains the core taxane structure essential for antineoplastic activity. While its fundamental mechanism mirrors that of paclitaxel—stabilization of microtubules leading to mitotic arrest and apoptosis—key differences in potency and binding affinity carry significant implications for therapeutic outcomes and patient-specific metabolic variations. This guide provides a comprehensive examination of the formation, mechanism of action, cellular consequences, and key experimental protocols for studying this compound, offering a critical resource for oncology and drug development research.

Introduction: The Significance of a Primary Metabolite

Paclitaxel is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2C8 and CYP3A4 playing crucial roles.[1][2][3] The primary metabolic pathway is hydroxylation, which produces two major metabolites: 6α-hydroxypaclitaxel (formed by CYP2C8) and this compound (formed mainly by CYP3A4).[1][4] This guide focuses on this compound, which results from the addition of a hydroxyl group to the para-position of the 3'-phenyl ring.[1]

While often considered less potent than its parent compound, this compound exhibits significant antitumor activity and contributes to the overall therapeutic effect of paclitaxel treatment.[1] Its formation is a critical step in the drug's elimination and pharmacokinetics.[1] Therefore, understanding its distinct mechanistic profile is vital for interpreting clinical efficacy, toxicity, and the impact of genetic variations in metabolizing enzymes like CYP3A4.[1]

Paclitaxel Paclitaxel Enzyme CYP3A4 / CYP2C8 (Liver) Paclitaxel->Enzyme Metabolism Metabolite This compound Enzyme->Metabolite Hydroxylation

Caption: Metabolic conversion of Paclitaxel.

Core Mechanism of Action: Microtubule Stabilization

The fundamental mechanism of action for both paclitaxel and this compound is the disruption of microtubule dynamics.[1] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, which undergo constant polymerization and depolymerization—a property known as dynamic instability. This dynamism is critical for the formation and function of the mitotic spindle during cell division.

Like its parent drug, this compound binds to the β-tubulin subunit within the microtubule polymer.[5][6] This binding event locks the microtubule in a polymerized state, effectively suppressing dynamic instability.[1] The stabilized, non-functional microtubules are unable to disassemble, which prevents the proper segregation of chromosomes during mitosis.[7] This disruption triggers a cell cycle checkpoint, leading to prolonged arrest in the G2/M phase and, ultimately, the initiation of programmed cell death (apoptosis).[8][9]

Although the core mechanism is conserved, the hydroxylation on the 3'-phenyl ring of this compound results in a reduced binding affinity for tubulin compared to paclitaxel.[1] This necessitates higher concentrations of the metabolite to achieve a similar level of microtubule stabilization and therapeutic effect.[1]

cluster_0 Normal Microtubule Dynamics cluster_1 Action of this compound Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Tubulin Microtubule->Depolymerization Metabolite This compound Stabilized_MT Stabilized Microtubule Metabolite->Stabilized_MT Binds to β-tubulin Block Depolymerization Blocked Stabilized_MT->Block

Caption: Core mechanism of microtubule stabilization.

Comparative Cytotoxicity

A critical aspect for drug development is the quantitative comparison of cytotoxic potency. While both paclitaxel and this compound are active against cancer cells, studies consistently show that the metabolite is less potent.[1][2] This difference is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

The reduced potency of this compound is a direct consequence of its lower binding affinity for tubulin.[1]

Compound Cell Line Reported IC50 (nM) (Approximate Range)
Paclitaxel Various (e.g., Breast, Ovarian)2 - 20
This compound Various (e.g., Breast, Ovarian)50 - 500+

Note: IC50 values are highly dependent on the specific cell line, assay duration, and experimental conditions. The values presented are illustrative ranges derived from the literature.[10][11][12]

Cellular Consequences and Signaling Pathways

The arrest of the cell cycle at the G2/M phase is the primary cellular consequence of microtubule stabilization by this compound.[8][9] This mitotic block serves as a trigger for downstream signaling cascades that culminate in apoptosis. The pathways involved are complex and can be cell-type dependent but generally converge on the activation of caspases, the executioner enzymes of apoptosis.

Key signaling events induced by taxanes, including paclitaxel and its active metabolites, include:

  • Activation of the JNK/SAPK Pathway: The stress-activated protein kinase (JNK) pathway is a critical mediator of paclitaxel-induced apoptosis.[13]

  • Modulation of the PI3K/AKT and MAPK Pathways: These pathways are central to cell survival and proliferation. Paclitaxel has been shown to inhibit the pro-survival PI3K/AKT pathway while activating the pro-apoptotic MAPK pathway.[14][15]

  • Caspase Activation: Mitotic arrest leads to the activation of initiator caspases (e.g., caspase-9, caspase-10) and subsequent activation of executioner caspases (e.g., caspase-3, caspase-7), which dismantle the cell.[9][13]

Metabolite This compound MT_Stab Microtubule Stabilization Metabolite->MT_Stab G2M_Arrest G2/M Mitotic Arrest MT_Stab->G2M_Arrest TAK1 TAK1 Activation G2M_Arrest->TAK1 Cellular Stress JNK JNK Phosphorylation TAK1->JNK Caspase Caspase Cascade Activation JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified apoptotic signaling pathway.

Key Experimental Protocols

Validating the mechanism of action and potency of this compound requires a suite of robust in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

Causality: This cell-free assay directly measures the compound's effect on tubulin polymerization, isolating its interaction with its direct molecular target from other cellular factors. It provides quantitative data on the promotion of microtubule assembly.

Methodology:

  • Reagent Preparation:

    • Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[16]

    • Reconstitute lyophilized, high-purity (>99%) tubulin protein on ice in the polymerization buffer containing GTP (1 mM).[16] Keep on ice to prevent spontaneous polymerization.

    • Prepare stock solutions of this compound, paclitaxel (positive control), and a known inhibitor like nocodazole (negative control) in DMSO.

  • Assay Setup:

    • Pre-warm a 96-well half-area plate and a temperature-controlled spectrophotometer to 37°C.[16]

    • On ice, add the tubulin solution to wells containing the test compounds or controls.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer and begin kinetic readings of absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[16]

    • An increase in absorbance indicates light scattering from the formation of microtubule polymers.

  • Self-Validation:

    • Positive Control: Paclitaxel should show a rapid and high level of polymerization.

    • Negative Control: Nocodazole should inhibit polymerization.

    • Vehicle Control: DMSO alone should show baseline, temperature-induced polymerization.

Cell-Based Cytotoxicity Assay (e.g., MTS/MTT Assay)

Causality: This assay measures the overall effect of the compound on cell viability, integrating its ability to enter the cell, engage its target, and induce cell death. It is the standard method for determining IC50 values.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and paclitaxel.

    • Remove the old media and add fresh media containing the compounds or vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours) under standard cell culture conditions.[10]

  • Assay:

    • Add a tetrazolium salt reagent (e.g., MTS) to each well.

    • Incubate for 1-4 hours. Viable cells with active metabolism will convert the salt into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[10]

  • Self-Validation:

    • Untreated Control: Represents 100% cell viability.

    • Vehicle Control: Ensures the solvent (DMSO) is not causing significant toxicity.

    • The dose-response curve should be sigmoidal, allowing for accurate IC50 calculation.

Cell Cycle Analysis by Flow Cytometry

Causality: This technique provides direct evidence of the G2/M arrest predicted by the compound's mechanism of action. It quantifies the DNA content of individual cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle.

Methodology:

  • Treatment: Treat cultured cells with this compound, paclitaxel, or vehicle control for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. This permeabilizes the cells.[17]

  • Staining:

    • Wash the fixed cells to remove ethanol.

    • Resuspend cells in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[17][18]

  • Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity from the DNA dye is proportional to the DNA content.

  • Self-Validation:

    • Vehicle Control: Should show a normal cell cycle profile with a large G1 peak and a smaller G2/M peak.

    • Treated Samples: A significant increase in the percentage of cells in the G2/M phase peak confirms the expected mitotic block.[8]

Start Treat Cells with Compound (e.g., 24 hours) Harvest Harvest Cells (Adherent + Floating) Start->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide + RNase A Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content Histogram Acquire->Analyze

Caption: Workflow for Cell Cycle Analysis.

Conclusion and Future Directions

This compound is an active and clinically relevant metabolite of paclitaxel. While it shares the same fundamental mechanism of action—microtubule stabilization leading to mitotic arrest and apoptosis—its reduced potency highlights the subtle but critical role of molecular structure in drug-target interactions. For drug development professionals, this underscores the importance of comprehensive metabolic profiling. For researchers, the differential activity between paclitaxel and its metabolite provides a valuable tool for probing the intricacies of taxane binding and microtubule regulation. Future research should continue to explore how genetic polymorphisms in CYP3A4 affect the ratio of paclitaxel to this compound in patients, as this could be a key determinant of both therapeutic response and toxicity profiles, paving the way for more personalized cancer therapy.

References

  • Santos, T. (2024). Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Der Pharma Lett. 16:11-12. [Link]

  • St George, M., et al. (2015). Designing and Testing of Novel Taxanes to Probe the Highly Complex Mechanisms by Which Taxanes Bind to Microtubules and Cause Cytotoxicity to Cancer Cells. PloS one. [Link]

  • Cancer Biology & Targeted Therapy. (2023). Paclitaxel Mechanism of Action. YouTube. [Link]

  • Masood, F., et al. (2017). Preparation and evaluation of cytotoxic potential of paclitaxel containing poly-3-hydroxybutyrate-co-3-hydroxyvalarate (PTX/PHBV) nanoparticles against Caco-2 and MCF-7 cell lines. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Cancer Research UK. (2022). Paclitaxel (Taxol). [Link]

  • Apellániz-Ruiz, M., et al. (2015). Role of cytochrome P450 2C83 (CYP2C83) in paclitaxel metabolism and paclitaxel-induced neurotoxicity. Pharmacogenomics. [Link]

  • Dorr, R.T. (2024). Microtubule Antagonists Taxanes: Paclitaxel (Taxol). Oncology. [Link]

  • Gade, M., et al. (2023). Paclitaxel. StatPearls. [Link]

  • Lafanechère, L., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology. [Link]

  • Federal Practitioner. (2022). Paclitaxel Drug-Drug Interactions in the Military Health System. [Link]

  • Gan, P., et al. (2018). Paclitaxel induces apoptosis through the TAK1–JNK activation pathway. Journal of Cellular and Molecular Medicine. [Link]

  • Gupta, M. L. Jr., et al. (2003). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. Molecular Cancer Therapeutics. [Link]

  • Sackett, D.L. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]

  • Kim, B., et al. (2018). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. Oncology Letters. [Link]

  • Horwitz, S.B. (2017). Taxol®: The First Microtubule Stabilizing Agent. International Journal of Molecular Sciences. [Link]

  • Cytoskeleton, Inc. (2015). Tubulin Polymerization Assay Kit (Cat. # BK006P). Interchim. [Link]

  • Liebmann, J.E., et al. (1995). Cell line and schedule-dependent cytotoxicity of paclitaxel (Taxol): role of the solvent Cremophor EL/ethanol. Investigational New Drugs. [Link]

  • Kim, B., et al. (2018). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. National Institutes of Health. [Link]

  • Matesanz, R., et al. (2018). Structural insight into the stabilization of microtubules by taxanes. Proceedings of the National Academy of Sciences. [Link]

  • Spon-ziug, A., et al. (2022). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrinology. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

  • Wittmann, T. (2010). Analysis of microtubule polymerization dynamics in live cells. Methods in Cell Biology. [Link]

  • Lahorte, C., et al. (2004). Time Course of Paclitaxel-Induced Apoptosis in an Experimental Model of Virus-Induced Breast Cancer. Journal of Nuclear Medicine. [Link]

  • Agilent Technologies. (2022). Monitoring Cell Cycle Progression in Cancer Cells. [Link]

  • Ganesh, T., et al. (2007). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3' Bridged Paclitaxel Analogs. Journal of Medicinal Chemistry. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis. [Link]

  • National Center for Biotechnology Information. IC50 Values for Paclitaxel and Analogs in Cytotoxicity. [Link]

Sources

Technical Guide: 3'-p-Hydroxypaclitaxel in Paclitaxel Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the role, quantification, and clinical implications of 3'-p-hydroxypaclitaxel , a critical metabolite in the disposition of the taxane chemotherapeutic agent paclitaxel.

Executive Summary

Paclitaxel (Taxol) elimination is governed primarily by hepatic metabolism via the cytochrome P450 system.[1][2][3][4] While CYP2C8 generates the major human metabolite (6α-hydroxypaclitaxel), CYP3A4 mediates the formation of This compound .[1][2][4][5][6][7] Although historically classified as a "minor" metabolite in humans, this compound retains significant microtubule-stabilizing activity compared to the inactive 6α-isomer. This guide details the mechanistic formation, pharmacological potency, and validated LC-MS/MS quantification protocols for this specific metabolite, emphasizing its relevance in patients with altered CYP3A4 activity.

The Metabolic Landscape of Paclitaxel

Paclitaxel clearance is biphasic and non-linear.[1][2] The drug undergoes extensive hepatic biotransformation into two primary monohydroxylated metabolites and one dihydroxylated product.

Primary Metabolic Pathways

The metabolism of paclitaxel is a competitive process between two distinct CYP450 isoforms:

  • CYP2C8 Pathway: Hydroxylates the taxane ring at the C6 position to form 6α-hydroxypaclitaxel .[6] This is the dominant pathway in humans.

  • CYP3A4 Pathway: Hydroxylates the C3' phenyl ring on the side chain to form This compound .[1][4][6]

  • Secondary Metabolism: Both monohydroxylated metabolites can be further oxidized (by the alternate enzyme) to form 6α,3'-p-dihydroxypaclitaxel .

Visualization: Paclitaxel Metabolic Branching

The following diagram illustrates the competitive enzymatic pathways.

PaclitaxelMetabolism PTX Paclitaxel (Parent Drug) CYP2C8 CYP2C8 PTX->CYP2C8 CYP3A4 CYP3A4 PTX->CYP3A4 OH_6alpha 6α-Hydroxypaclitaxel (Major Human Metabolite) Low Activity CYP2C8->OH_6alpha C6 Hydroxylation DiOH 6α,3'-p-Dihydroxypaclitaxel (Inactive) CYP2C8->DiOH OH_3p This compound (CYP3A4 Metabolite) Retained Activity CYP3A4->OH_3p C3' Phenyl Hydroxylation CYP3A4->DiOH OH_6alpha->CYP3A4 OH_3p->CYP2C8

Figure 1: Competitive metabolic pathways of paclitaxel mediated by hepatic CYP450 enzymes.[6]

Pharmacological Profile: this compound[1][2][4]

Unlike many metabolic byproducts which are detoxification endpoints, this compound is pharmacologically active.

Structure-Activity Relationship (SAR)

The biological activity of taxanes depends heavily on the integrity of the C13 side chain.

  • 6α-hydroxylation (Taxane Ring): Occurs on the rigid taxane core. This modification significantly disrupts tubulin binding, rendering the metabolite largely inactive (approx. 30-fold less potent than parent).

  • 3'-p-hydroxylation (Side Chain): Occurs on the C3' phenyl ring.[4][6] While this increases polarity and clearance, it does not abolish the ability to stabilize microtubules.[4]

Cytotoxicity Comparison

Data indicates that while less potent than the parent drug, this compound is significantly more cytotoxic than 6α-hydroxypaclitaxel.

CompoundPrimary EnzymeRelative Cytotoxicity (In Vitro)Clinical Abundance (Human)
Paclitaxel N/A100% (Baseline)Parent
This compound CYP3A4~10-30%Minor* (Variable)
6α-Hydroxypaclitaxel CYP2C8< 2%Major

*Note: "Minor" in humans, but can become the dominant metabolite in cases of CYP2C8 polymorphism or strong CYP3A4 induction.

Validated Quantification Protocol (LC-MS/MS)

To accurately study the role of this compound, researchers must use a specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The following protocol is synthesized from validated bioanalytical standards.

Method Principle
  • Matrix: Human Plasma or Cell Culture Supernatant.

  • Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is preferred over protein precipitation to minimize matrix effects and concentrate the sample.

  • Separation: Reverse-phase chromatography on a C18 column.

Step-by-Step Workflow

LCMSWorkflow Sample Biological Sample (100 µL Plasma) IS Add Internal Std (Paclitaxel-D5) Sample->IS Extract LLE Extraction (MTBE, 3 mL) IS->Extract Dry Evaporate (N2 stream @ 40°C) Extract->Dry Recon Reconstitute (ACN:H2O 50:50) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Sample preparation workflow for the isolation of paclitaxel metabolites.

Instrument Parameters[8]
  • LC Column: Phenomenex Synergi Polar-RP or equivalent C18 (50 x 2.0 mm, 4 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[7]

    • B: Acetonitrile + 0.1% Formic Acid.[7]

    • Gradient: 30% B to 90% B over 5 minutes.

  • Mass Spectrometry (ESI+):

    • Paclitaxel: m/z 854.3 → 286.1

    • This compound: m/z 870.3 → 286.1 (Fragment remains the side chain; hydroxylation on phenyl ring shifts parent mass).

    • 6α-Hydroxypaclitaxel: m/z 870.3 → 302.1 (Hydroxylation on taxane core shifts fragment mass).

Quality Control Rule: The retention times of 3'-p-OH and 6α-OH are often close. The MS/MS transition is critical for specificity. Ensure baseline separation or distinct MRM transitions are used.

Clinical Implications & Drug-Drug Interactions (DDIs)

The formation of this compound is a sensitive probe for CYP3A4 activity in vivo.

CYP3A4 Induction/Inhibition

Because this compound is generated exclusively by CYP3A4, its plasma ratio relative to paclitaxel changes drastically with concomitant medication.

  • CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir): Block formation of this compound. This shunts metabolism toward the CYP2C8 pathway or leads to accumulation of the parent drug, increasing neurotoxicity risk.

  • CYP3A4 Inducers (e.g., Rifampin, Carbamazepine): Increase formation of this compound. While this clears the parent drug faster, the metabolite retains some activity, potentially altering the therapeutic window.[4]

Genetic Polymorphisms

Patients with CYP2C8*3 variants have reduced capacity to form 6α-hydroxypaclitaxel. in these patients, the CYP3A4 pathway becomes compensatory , making this compound a more significant component of the total drug exposure.

References

  • Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Scholars Research Library. (2024).[3]

  • Paclitaxel - StatPearls. NCBI Bookshelf. (2023).[2][3][8]

  • Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[7][9] (2020).

  • Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. Journal of Chemical Information and Modeling. (2023).[2][3][8]

  • The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS. Molecules. (2023).[2][3][8]

Sources

3'-p-Hydroxypaclitaxel enzymatic formation by CYP3A4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enzymatic Formation of 3'-p-Hydroxypaclitaxel by CYP3A4

Authored by: Gemini, Senior Application Scientist

Abstract

Paclitaxel, a cornerstone of chemotherapy for various solid tumors, undergoes extensive hepatic metabolism, a critical determinant of its therapeutic window and toxicity profile.[1] This guide provides a detailed examination of a key metabolic pathway: the formation of this compound, a reaction catalyzed specifically by Cytochrome P450 3A4 (CYP3A4).[2][3] While the major metabolic route for paclitaxel is 6α-hydroxylation via CYP2C8, the CYP3A4-mediated pathway is of profound clinical and pharmacological significance, influencing drug clearance, contributing to the overall antitumor effect, and serving as a major locus for drug-drug interactions. We will explore the biochemical mechanism, present a validated in vitro protocol for characterizing this reaction, discuss the clinical implications of genetic variability and enzyme modulation, and provide the technical insights necessary for researchers in drug development and oncology.

The Biochemical Landscape of Paclitaxel Metabolism

Paclitaxel's journey in the body is significantly modulated by the Cytochrome P450 superfamily of enzymes, primarily expressed in the liver and gastrointestinal tract.[4][5] These enzymes introduce oxidative modifications that increase the hydrophilicity of paclitaxel, facilitating its elimination.[2] Two principal isoenzymes are responsible for the initial metabolic steps: CYP2C8 and CYP3A4.[6]

  • The Primary Pathway (CYP2C8): The dominant metabolic transformation, accounting for the majority of paclitaxel clearance, is the formation of 6α-hydroxypaclitaxel, catalyzed by CYP2C8.[7]

  • The Secondary Pathway (CYP3A4): CYP3A4, the most abundant P450 in the human liver, catalyzes the hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring, yielding this compound.[2][8] This metabolite, while generally less potent than the parent drug, retains significant antitumor activity and contributes to the overall therapeutic effect.[2]

Both primary metabolites can be further oxidized to form a dihydroxylated metabolite, representing a terminal step before excretion.[7] Understanding the balance and interplay between these two pathways is critical, as factors that selectively inhibit or induce one enzyme can shift the metabolic ratio, potentially altering both efficacy and toxicity.[9][10]

G cluster_0 cluster_1 cluster_2 Paclitaxel Paclitaxel M1 6α-hydroxypaclitaxel (Major Metabolite) Paclitaxel->M1 CYP2C8 (Primary Pathway) M2 This compound (Secondary Metabolite) Paclitaxel->M2 CYP3A4 (This Guide's Focus) M3 6α,3'-p-dihydroxypaclitaxel (Inactive) M1->M3 CYP3A4 M2->M3 CYP2C8

Figure 1: Core metabolic pathways of paclitaxel hydroxylation.

In Vitro Characterization: A Validated Protocol

To study the kinetics, inhibition, or induction of this compound formation, a robust in vitro assay is essential. The following protocol provides a self-validating system using human liver microsomes (HLMs) as the enzyme source, which contains a physiologically relevant complement of CYP enzymes.

Principle and Causality

This assay reconstitutes the metabolic environment in a controlled system. HLMs provide the CYP3A4 enzyme embedded in its native lipid membrane. Paclitaxel is the substrate. The reaction is initiated by adding a cofactor, NADPH, which donates the necessary reducing equivalents for the P450 catalytic cycle. The reaction is allowed to proceed for a defined period under linear conditions (i.e., where product formation is proportional to time and enzyme concentration) before being quenched. The formation of this compound is then quantified using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for its superior sensitivity and specificity.[11][12]

Detailed Step-by-Step Methodology

Materials:

  • Paclitaxel (substrate)

  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile (quenching solution)

  • Internal Standard (e.g., Docetaxel, for analytical normalization)

  • 96-well reaction plates and analytical plates

  • HPLC-MS/MS system

Protocol Steps:

  • Preparation of Reagents (Self-Validation Point 1: Consistency):

    • Prepare stock solutions of paclitaxel and the internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare working solutions by diluting the stocks in the assay buffer. Causality: This minimizes solvent effects in the final incubation.

    • Prepare the complete NADPH-regenerating system solution according to the manufacturer's instructions. Keep on ice.

    • Thaw HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute to the desired final concentration (e.g., 0.25-0.5 mg/mL) with ice-cold phosphate buffer. Causality: Rapid thawing and keeping HLMs on ice is critical to preserve enzymatic activity.

  • Incubation Setup (Self-Validation Point 2: Controlled Environment):

    • In a 96-well plate, add the phosphate buffer.

    • Add the paclitaxel working solution to achieve the desired final substrate concentration (e.g., 10 µM for a single-point assay, or a range for kinetics).[8]

    • Add the diluted HLM suspension to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. Causality: This step ensures all components reach thermal equilibrium before the reaction starts, guaranteeing consistent initial reaction rates.

  • Reaction Initiation and Termination (Self-Validation Point 3: Precision Timing):

    • Initiate the reaction by adding a pre-warmed aliquot of the NADPH-regenerating system to each well. Record the exact start time.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3x the incubation volume) containing the internal standard. Causality: Acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity, while the internal standard allows for correction of sample loss during processing and analytical variability.

  • Sample Processing and Analysis (Self-Validation Point 4: Accurate Quantification):

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean 96-well analytical plate.

    • Analyze the samples by a validated HPLC-MS/MS method, monitoring for the specific mass transitions of paclitaxel, this compound, and the internal standard.[8][11]

    • Quantify the amount of this compound formed by comparing its peak area ratio (to the internal standard) against a calibration curve prepared with the analytical standard.

G prep 1. Reagent Preparation (Substrate, HLMs, Cofactors) setup 2. Incubation Setup (Buffer + Substrate + HLMs) prep->setup preinc 3. Pre-incubation (37°C, 5-10 min) setup->preinc init 4. Initiate Reaction (Add NADPH System) preinc->init inc 5. Incubate (37°C, 15-30 min) init->inc term 6. Terminate Reaction (Add Acetonitrile + IS) inc->term process 7. Sample Processing (Centrifuge, Transfer Supernatant) term->process analyze 8. Analysis (HPLC-MS/MS) process->analyze

Figure 2: Experimental workflow for the in vitro CYP3A4-mediated paclitaxel metabolism assay.

Quantitative Insights: Reaction Rates and Inhibition

The rate of this compound formation can vary significantly depending on the tissue and the presence of other compounds. This data is crucial for predicting in vivo behavior and potential drug interactions.

Biological MatrixSubstrate Conc.Mean Rate of this compound Formation (pmol/min/mg protein)Reference
Human Liver Microsomes10 µM10.9 ± 9.0[8]
Colorectal Cancer Microsomes10 µM2.6 ± 0.8[8]

Expert Interpretation: The data clearly shows that while the liver is the primary site of systemic metabolism, extrahepatic tissues like tumors can also express functional CYP3A4 and metabolize paclitaxel locally.[8] Interestingly, in colorectal cancer tissue, the formation of this compound is the predominant metabolic pathway, in contrast to the liver where CYP2C8 activity is higher.[8] This highlights the importance of considering local tumor metabolism, which could influence intratumoral drug concentrations and response.

Furthermore, this pathway is a critical site for drug-drug interactions (DDIs). Many co-administered drugs can inhibit or induce CYP3A4.[4][10] For example, the potent CYP3A4 inhibitor ketoconazole can inhibit over 80% of this compound formation in colorectal cancer microsomes with an IC₅₀ value of approximately 30.6 nM.[8] Similarly, many modern targeted therapies, such as tyrosine kinase inhibitors, can potently and selectively inhibit the CYP3A4-mediated metabolism of paclitaxel.[9]

Clinical and Pharmacological Significance

Pharmacogenomics and Patient Variability

Significant inter-individual variability exists in CYP3A4 activity, much of which is attributable to genetic polymorphisms.[13] A notable variant is CYP3A422, an intronic SNP that leads to decreased CYP3A4 mRNA levels and lower enzyme activity.[13][14] Clinical studies have shown that female patients who are CYP3A422 carriers are at a significantly increased risk of developing severe paclitaxel-induced neurotoxicity.[13][14] This suggests that reduced clearance via the CYP3A4 pathway leads to higher systemic exposure to the parent drug, precipitating this dose-limiting toxicity.[13][14] This provides a compelling rationale for considering pre-treatment genotyping to personalize paclitaxel therapy.

Enzyme Induction

Paclitaxel itself has been shown to be an inducer of CYP3A4 expression.[15][16] It activates the human pregnane X receptor (hPXR), a key nuclear receptor that transcriptionally upregulates the CYP3A4 gene.[15] This phenomenon of auto-induction means that with repeated dosing, paclitaxel may accelerate its own metabolism.[16] This can have complex pharmacokinetic consequences and is a critical consideration in designing multi-cycle chemotherapy regimens.

Conclusion for the Drug Development Professional

The enzymatic formation of this compound by CYP3A4 is far more than a minor metabolic footnote. It is a mechanistically distinct pathway with profound implications for paclitaxel's therapeutic index. For researchers and drug developers, a thorough understanding of this pathway is essential for:

  • Predicting Drug-Drug Interactions: Co-development of drugs that are substrates, inhibitors, or inducers of CYP3A4 requires careful evaluation of their impact on paclitaxel pharmacokinetics.[9][10]

  • Personalizing Medicine: Pharmacogenomic markers like CYP3A4*22 hold the potential to identify patients at high risk for toxicity, enabling dose adjustments or alternative therapeutic choices.[14]

  • Optimizing Dosing Regimens: Accounting for the auto-induction of CYP3A4 by paclitaxel can inform more sophisticated pharmacokinetic models to maintain optimal drug exposure across treatment cycles.[16]

  • Interpreting Clinical Data: Variability in patient outcomes or adverse event profiles may be explained by differences in CYP3A4-mediated metabolism.

By employing robust in vitro systems as described and integrating the findings with clinical pharmacogenomic data, the scientific community can continue to refine the use of this vital anticancer agent, maximizing its efficacy while minimizing its toxicity for patients worldwide.

References

  • Santos T. (2024). Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Der Pharma Lettire, 16:11-12. [Link]

  • Koolen, S. L. W., et al. (2013). CYP3A4*22 Genotype and Systemic Exposure Affect Paclitaxel-Induced Neurotoxicity. Clinical Cancer Research. [Link]

  • Denisov, I. G., et al. (2019). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. PMC. [Link]

  • Koolen, S. L. W., et al. (2013). CYP3A4*22 genotype and systemic exposure affect paclitaxel-induced neurotoxicity. PMC. [Link]

  • Joerger, M. (2022). Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review. PMC. [Link]

  • García-Martín, E., et al. (2003). Expression of paclitaxel-inactivating CYP3A activity in human colorectal cancer: implications for drug therapy. PMC. [Link]

  • Wang, Y., et al. (2014). Pathway-dependent inhibition of paclitaxel hydroxylation by kinase inhibitors and assessment of drug-drug interaction potentials. PubMed. [Link]

  • Nguyen, J., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • Unknown Author. (Date Unknown). Metabolic pathways for paclitaxel by CYP2C8 and CYP3A. ResearchGate. [Link]

  • Unknown Author. (Date Unknown). Metabolism of paclitaxel. ResearchGate. [Link]

  • Patel, K., & Singh, G. (2023). Paclitaxel. StatPearls - NCBI Bookshelf. [Link]

  • Unknown Author. (2025). Microtubule Antagonists Taxanes: Paclitaxel (Taxol). Oncology. [Link]

  • Nallani, S., et al. (2004). Differences in the induction of cytochrome P450 3A4 by taxane anticancer drugs, docetaxel and paclitaxel, assessed employing primary human hepatocytes. PubMed. [Link]

  • Luong, T. T., et al. (2024). Paclitaxel Drug-Drug Interactions in the Military Health System. MDedge. [Link]

  • Spratlin, J., & Sawyer, M. (2007). Pharmacogenetics of paclitaxel metabolism. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Mechanism of Selective Aromatic Hydroxylation in the Metabolic Transformation of Paclitaxel Catalyzed by Human CYP3A4. PubMed. [Link]

  • Unknown Author. (Date Unknown). In Progress: Paclitaxel Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Cummins, C. L., et al. (2003). P450 induction alters paclitaxel pharmacokinetics and tissue distribution with multiple dosing. PubMed. [Link]

  • Zhang, G., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. PMC. [Link]

  • Ghose, R., et al. (2016). In Vitro Approaches to Study Regulation of Hepatic Cytochrome P450 (CYP) 3A Expression by Paclitaxel and Rifampicin. PubMed. [Link]

  • Luong, T. T., et al. (2024). Paclitaxel Drug-Drug Interactions in the Military Health System. PMC. [Link]

  • Harmsen, S., et al. (2009). Cell-based CYP3A4 activity assay. ResearchGate. [Link]

  • Zhang, G., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. ResearchGate. [Link]

  • Unknown Author. (Date Unknown). Paclitaxel (Taxol). Cancer Research UK. [Link]

  • Sparreboom, A., et al. (2003). LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Microtubule Stabilization Effects of 3'-p-Hydroxypaclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 3'-p-hydroxypaclitaxel, a principal metabolite of the widely used chemotherapeutic agent, paclitaxel. While paclitaxel's profound impact on microtubule dynamics is well-documented, the bioactivity of its metabolites is a critical aspect of its overall clinical profile. This document delves into the core mechanism of action of this compound, focusing on its effects on microtubule stabilization. We will explore the subtle yet significant structural and functional differences between the parent compound and its hydroxylated metabolite, offering a comparative analysis of their efficacy. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate and understand the nuanced role of this compound in cancer therapy.

Introduction: The Clinical Significance of Paclitaxel and its Metabolism

Paclitaxel is a cornerstone of modern chemotherapy, exhibiting potent antitumor activity against a range of solid tumors, including ovarian, breast, and non-small cell lung cancers.[1] Its mechanism of action is centered on the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitosis.[2] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[] This hyper-stabilization of microtubules leads to a mitotic block, ultimately triggering apoptosis in rapidly dividing cancer cells.[2]

Upon administration, paclitaxel undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[4] One of the main metabolic pathways is the hydroxylation of the paclitaxel molecule, resulting in the formation of several metabolites. The most significant of these, in terms of concentration, is this compound, produced by the action of the CYP3A4 enzyme.[1] This metabolic conversion introduces a hydroxyl group at the para position of the 3'-phenyl ring of the paclitaxel side chain.[1] While often considered less potent than its parent compound, this compound retains significant biological activity and contributes to the overall therapeutic and toxicological profile of paclitaxel treatment.[1][4] Understanding the specific effects of this metabolite on microtubule stabilization is therefore crucial for a complete picture of paclitaxel's in vivo activity.

The Molecular Mechanism: A Tale of Two Taxanes

The fundamental mechanism of action of this compound mirrors that of paclitaxel: the stabilization of microtubules.[1] Both compounds bind to the β-tubulin subunit, promoting the polymerization of tubulin dimers and inhibiting the disassembly of existing microtubules.[] This interference with the natural dynamism of the microtubule network disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

The key distinction between paclitaxel and its 3'-p-hydroxylated metabolite lies in their relative potencies. The addition of a hydroxyl group to the 3'-phenyl ring, while not altering the core taxane structure responsible for microtubule binding, is thought to reduce the binding affinity for tubulin.[1] This reduced affinity means that higher concentrations of this compound are generally required to achieve the same level of microtubule stabilization and cytotoxic effect as paclitaxel.[1]

Structural Considerations and Binding Affinity

The structure-activity relationship of taxanes has been extensively studied, revealing the critical role of various functional groups in their interaction with β-tubulin.[5][6][7] The C-2 benzoyl group and the taxane ring system are considered essential for microtubule binding, while the C-13 side chain plays a crucial role in providing specific binding interactions.[5] The hydroxylation at the 3'-para position in this compound introduces a polar group that can influence the molecule's interaction with the binding pocket on β-tubulin. While direct comparative binding studies are limited, the general consensus is that this modification leads to a decrease in binding affinity compared to the parent paclitaxel molecule.[1]

G cluster_paclitaxel Paclitaxel Metabolism cluster_action Mechanism of Action Paclitaxel Paclitaxel CYP3A4 CYP3A4 Paclitaxel->CYP3A4 Hepatic Metabolism This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to β-tubulin CYP3A4->this compound Hydroxylation Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization Mitotic Arrest Mitotic Arrest Stabilized Microtubule->Mitotic Arrest Disrupted Mitotic Spindle Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Metabolic conversion of paclitaxel and mechanism of action of this compound.

Quantifying the Effects: A Comparative Analysis

Compound In Vitro Tubulin Polymerization Cytotoxicity (IC50) Notes
Paclitaxel Potent inducer of tubulin polymerization.Typically in the low nanomolar range (e.g., 2.5-7.5 nM in various cell lines after 24h exposure).[8]The gold standard for microtubule-stabilizing agents.
This compound Induces tubulin polymerization, but generally requires higher concentrations than paclitaxel.Less cytotoxic than paclitaxel, with higher IC50 values expected.[1][4]The reduced potency is attributed to a lower binding affinity for tubulin.[1]

Table 1: Comparative overview of the in vitro activities of paclitaxel and this compound.

Experimental Protocols for a Self-Validating System

To rigorously assess and compare the microtubule-stabilizing effects of this compound and paclitaxel, a series of well-controlled in vitro and cell-based assays are essential. The following protocols are designed to provide a robust framework for such investigations.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[9]

Methodology:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare stock solutions of paclitaxel and this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the polymerization buffer.

    • Add the test compounds (paclitaxel, this compound, and a DMSO vehicle control) at various concentrations.

    • Add GTP to a final concentration of 1 mM.

    • Initiate the reaction by adding the tubulin solution.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Compare the rate and extent of polymerization in the presence of paclitaxel and this compound to the control.

G Start Start Prepare Reagents Prepare Tubulin, GTP, Polymerization Buffer, and Test Compounds Start->Prepare Reagents Assay Setup Add Buffer, Compounds, and GTP to 96-well plate Prepare Reagents->Assay Setup Initiate Reaction Add Tubulin Solution Assay Setup->Initiate Reaction Data Acquisition Measure Absorbance at 340 nm over time at 37°C Initiate Reaction->Data Acquisition Data Analysis Plot Absorbance vs. Time and Compare Curves Data Acquisition->Data Analysis End End Data Analysis->End

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubule Architecture

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information on the effects of drug treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or A549) on coverslips and allow them to adhere.

    • Treat the cells with various concentrations of paclitaxel, this compound, or a vehicle control for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Analyze the images for changes in microtubule density, bundling, and overall organization.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of paclitaxel and this compound for a defined period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each compound.

Concluding Remarks and Future Directions

This compound, while less potent than its parent compound, is a biologically active metabolite that contributes to the overall clinical effects of paclitaxel therapy. Its ability to stabilize microtubules, albeit at higher concentrations, underscores the importance of considering metabolic pathways in drug development and personalized medicine.

Future research should focus on obtaining more precise, direct comparative data on the binding affinities and in vitro activities of paclitaxel and its major metabolites. Such studies will provide a clearer understanding of the structure-activity relationships and the impact of metabolic modifications on the therapeutic efficacy of taxanes. Furthermore, investigating the differential effects of these compounds on various cancer cell lines, particularly those with known resistance mechanisms, could unveil new therapeutic strategies and opportunities for drug optimization.

References

  • Santos T. Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Der Pharma Lett. 2024;16(1):11-12.
  • BenchChem. A Comparative Analysis of Paclitaxel and Its Synthetic Analogues in Oncology. 2025.
  • Tsuruo T, et al. Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue. Cancer Chemother Pharmacol. 1995;36(5):401-6.
  • Liebmann JE, et al. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Br J Cancer. 1993;68(6):1104-9.
  • Oncology. Microtubule Antagonists Taxanes: Paclitaxel (Taxol). 2025.
  • ResearchGate. The detailed interactions between paclitaxel and tubulin.
  • Ojima I, et al. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3'. J Med Chem. 2008;51(10):3203-3215.
  • St
  • Medscape. Taxol (paclitaxel) dosing, indications, interactions, adverse effects, and more.
  • Zhou J, et al. Enhancement of paclitaxel-induced microtubule stabilization, mitotic arrest, and apoptosis by the microtubule-targeting agent EM012. Biochem Pharmacol. 2005;69(1):91-8.
  • Wang Y, et al. Structure-activity relationship of taxol inferring from docking taxol analogues to microtubule binding site. J Mol Model. 2007;13(10):1083-90.
  • Horwitz SB. Taxol®: The First Microtubule Stabilizing Agent. Molecules. 2017;22(10):1687.
  • Hidaka M, et al. Relationship Between the Structures of Taxane Derivatives and Their Microtubule Polymerization Activity. Biosci Biotechnol Biochem. 2012;76(2):349-52.
  • Hamel E, et al. Laulimalide and paclitaxel: a comparison of their effects on tubulin assembly and their synergistic action when present simultaneously. Mol Pharmacol. 2004;66(1):113-22.
  • Shaik TB, et al. Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. J Am Chem Soc. 2023;145(49):26815-26827.
  • Parness J, Horwitz SB. Taxol binds to polymerized tubulin in vitro. J Cell Biol. 1981;91(2 Pt 1):479-87.
  • BOC Sciences. Mechanism of Action of Paclitaxel. 2024.
  • Amos LA, Löwe J. How Taxol stabilises microtubule structure. Chem Biol. 1999;6(3):R65-9.
  • Alcaro S, et al. Structural insight into the stabilization of microtubules by taxanes. Elife. 2023;12:e84951.
  • Hidaka M, et al. Relationship Between the Structures of Taxane Derivatives and Their Microtubule Polymerization Activity. Biosci Biotechnol Biochem. 2012;76(2):349-52.
  • Belani CP, et al. The microtubule-affecting drug paclitaxel has antiangiogenic activity. Cancer Res. 1995;55(22):5294-8.

Sources

Unlocking the Therapeutic Potential of 3'-p-Hydroxypaclitaxel: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 3'-p-hydroxypaclitaxel, a primary metabolite of the widely used chemotherapeutic agent, paclitaxel. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its formation, mechanism of action, and therapeutic relevance, while also highlighting critical knowledge gaps and providing detailed protocols to empower further investigation.

Introduction: Beyond a Simple Metabolite

Paclitaxel, commercially known as Taxol, is a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancers.[1] Its efficacy stems from its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Upon administration, paclitaxel undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 (CYP) enzyme system.[1] This metabolic process yields several byproducts, with this compound emerging as a significant metabolite.

Historically viewed as a less potent byproduct of paclitaxel's detoxification and elimination pathway, emerging evidence suggests that this compound possesses its own intrinsic anti-tumor activity.[1] While acknowledged to be less potent than its parent compound, its contribution to the overall therapeutic effect of paclitaxel and its potential as a standalone agent warrant a deeper scientific investigation.[1] This guide delves into the current understanding of this compound, aiming to equip researchers with the foundational knowledge and practical methodologies to explore its full therapeutic potential.

The Metabolic Journey: From Paclitaxel to its Hydroxylated Counterpart

The biotransformation of paclitaxel to this compound is a critical step in its metabolic clearance. This process primarily occurs in the liver and is mediated by specific cytochrome P450 enzymes.

Enzymatic Conversion: The hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring is predominantly catalyzed by the CYP3A4 isoenzyme.[1] The action of CYP3A4 introduces a hydroxyl group onto the paclitaxel molecule, increasing its polarity and water solubility.[1] This enhanced solubility facilitates its excretion from the body, primarily through the biliary system.[2] While CYP2C8 is the main enzyme responsible for forming another major metabolite, 6α-hydroxypaclitaxel, CYP3A4 plays the key role in the formation of this compound.[2][3]

Clinical Significance of Metabolism: The rate and extent of paclitaxel metabolism, and consequently the levels of this compound, can vary significantly among individuals. This variability can be attributed to genetic polymorphisms in the CYP3A4 gene, as well as the co-administration of other drugs that may induce or inhibit CYP3A4 activity.[1] These variations in metabolite levels can have clinical implications, potentially influencing both the therapeutic efficacy and the toxicity profile of paclitaxel treatment.[1] Therefore, understanding the pharmacokinetics of this compound is crucial for personalizing cancer therapy.

Paclitaxel Paclitaxel (Administered Drug) Metabolism Hepatic Metabolism Paclitaxel->Metabolism In the Liver CYP3A4 CYP3A4 Enzyme Metabolism->CYP3A4 Hydroxypaclitaxel This compound (Metabolite) CYP3A4->Hydroxypaclitaxel Hydroxylation Excretion Biliary Excretion Hydroxypaclitaxel->Excretion Increased Polarity

Caption: Metabolic conversion of Paclitaxel to this compound.

Mechanism of Action: A Shared Target with a Different Affinity

Similar to its parent compound, the anticancer activity of this compound is attributed to its interaction with the microtubule network within cancer cells.

Microtubule Stabilization: this compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This binding stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.[1] The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]

A Question of Potency: While the fundamental mechanism is conserved, evidence suggests that this compound has a reduced binding affinity for tubulin compared to paclitaxel.[1] This lower affinity implies that higher concentrations of the metabolite are required to achieve the same level of microtubule stabilization and subsequent cytotoxicity as paclitaxel.[1] However, a significant knowledge gap exists in the form of a lack of direct, quantitative comparisons of the binding affinities and cytotoxic potencies (e.g., IC50 values) of these two compounds across a range of cancer cell lines.

cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubule->Stabilization Hydroxypaclitaxel This compound Hydroxypaclitaxel->Microtubule Binds to β-tubulin MitoticArrest G2/M Phase Arrest Stabilization->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Mechanism of action of this compound.

Comparative Analysis: Potency and Pharmacokinetics (Current Gaps)

A direct quantitative comparison of the biological activity and pharmacokinetic profiles of this compound and paclitaxel is essential for understanding its therapeutic potential. Unfortunately, there is a notable scarcity of such data in the public domain.

ParameterPaclitaxelThis compound
Cytotoxicity (IC50) Varies by cell line (nM to µM range)[1][4][5]Data not readily available
Tubulin Binding Affinity HighPresumed to be lower than paclitaxel[1]
In vivo Half-life (t½) Dependent on species and formulation[2][6][7]Data not readily available
Peak Plasma Conc. (Cmax) Dose and infusion rate dependent[8]Data not readily available
Area Under Curve (AUC) Dose and infusion rate dependent[8][9]Data not readily available

This table highlights the current gaps in the literature regarding direct comparative data for this compound.

The lack of definitive IC50 values for this compound across various cancer cell lines makes it challenging to accurately assess its intrinsic potency relative to paclitaxel. Similarly, detailed in vivo pharmacokinetic studies are needed to determine its half-life, peak plasma concentrations, and overall exposure, which are critical for designing potential therapeutic regimens.

Experimental Protocols for Further Investigation

To address the existing knowledge gaps, robust and validated experimental protocols are required. The following section provides detailed, step-by-step methodologies for key in vitro and analytical experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

Objective: To determine and compare the cytotoxic effects of paclitaxel and this compound on cancer cell lines. The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549, OVCAR-3) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell density to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare stock solutions of paclitaxel and this compound in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various drug concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[10]

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration on a logarithmic scale.

    • Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.

Start Start: Cancer Cell Culture Seed Seed cells in 96-well plate (24h incubation) Start->Seed Treat Treat with Paclitaxel & This compound (48-72h incubation) Seed->Treat Add_MTT Add MTT solution (4h incubation) Treat->Add_MTT Solubilize Solubilize formazan crystals (DMSO) Add_MTT->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Analyze Calculate % viability & determine IC50 Measure->Analyze End End: Comparative Cytotoxicity Data Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Microtubule Assembly Assay

Objective: To directly compare the effects of paclitaxel and this compound on the polymerization of purified tubulin. This assay measures the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a 10 mM stock solution of GTP in buffer.

    • Prepare stock solutions of paclitaxel and this compound in DMSO.

  • Assay Setup:

    • On ice, prepare reaction mixtures in a 96-well plate. Each reaction should contain:

      • Tubulin (final concentration of 1-2 mg/mL)

      • GTP (final concentration of 1 mM)

      • The test compound (paclitaxel or this compound at various concentrations) or vehicle control (DMSO).

    • The final volume of each reaction should be 100 µL.

  • Polymerization and Measurement:

    • Pre-warm a spectrophotometer with a temperature-controlled cuvette holder to 37°C.

    • Transfer the 96-well plate to the spectrophotometer.

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time for each concentration of the test compounds.

    • Compare the rate and extent of tubulin polymerization in the presence of paclitaxel and this compound.

Quantification in Biological Matrices by LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of paclitaxel and this compound in plasma or tissue homogenates for pharmacokinetic studies.

Methodology:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., docetaxel).

    • Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) using a C18 cartridge.[2]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[6]

      • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]

      • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometric Detection:

      • Ionization: Electrospray ionization (ESI) in positive mode.[2]

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for paclitaxel, this compound, and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of paclitaxel and this compound into blank plasma.

    • Process the calibration standards and quality control samples alongside the unknown samples.

    • Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Future Directions and Therapeutic Implications

The study of this compound is at a nascent stage, with significant opportunities for further research.

  • Comprehensive Preclinical Evaluation: There is a pressing need for in vivo studies to evaluate the antitumor efficacy of this compound as a standalone agent in various cancer models. Such studies would provide crucial information on its therapeutic window and potential clinical utility.

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD modeling is required to understand the relationship between the concentrations of both paclitaxel and this compound and their combined therapeutic effect and toxicity.

  • Drug Development: Should this compound demonstrate a favorable therapeutic index, its increased water solubility compared to paclitaxel could offer advantages in formulation development, potentially eliminating the need for Cremophor EL, a vehicle associated with hypersensitivity reactions.

References

  • Santos T. (2024). Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Scholars Research Library. [Link]

  • Matsuoka H, et al. (1995). Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue. Anticancer Research. [Link]

  • Engblom P, et al. (1996). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Anticancer Research. [Link]

  • Walle T, et al. (1999). Pharmacokinetics of paclitaxel administered as a 3-hour or 96-hour infusion. Anti-cancer Drugs. [Link]

  • Joerger M, et al. (2015). Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. Cancers. [Link]

  • Minarik L, et al. (2015). Paclitaxel-dependent mutants have severely reduced microtubule assembly and reduced tubulin synthesis. Molecular Biology of the Cell. [Link]

  • Ahn J, et al. (2013). Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability. PLoS One. [Link]

  • Huizing MT, et al. (1998). Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial. Annals of Oncology. [Link]

  • Joerger M, et al. (2020). Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review. Clinical Pharmacokinetics. [Link]

  • Georgiadis MS, et al. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Cancer Chemotherapy and Pharmacology. [Link]

  • Ojima I, et al. (2008). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3'. Journal of Medicinal Chemistry. [Link]

  • Estévez-Gallego J, et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife. [Link]

  • Sharma A, et al. (1996). Comparative in vivo studies with paclitaxel and liposome-encapsulated paclitaxel. Cancer Chemotherapy and Pharmacology. [Link]

  • Huizing MT, et al. (1995). Pharmacokinetics of paclitaxel and metabolites in a randomized comparative study in platinum-pretreated ovarian cancer patients. Journal of Clinical Oncology. [Link]

  • Li YF, et al. (2018). Species difference in paclitaxel disposition correlated with poor pharmacological efficacy translation from mice to humans. International Journal of Nanomedicine. [Link]

  • ResearchGate. (2013). How to do MTT assay for taxol?. ResearchGate. [Link]

  • Eiseman JL, et al. (1994). Plasma pharmacokinetics and tissue distribution of paclitaxel in CD2F1 mice. Cancer Chemotherapy and Pharmacology. [Link]

  • ResearchGate. (n.d.). In vitro assembled microtubules with fluorescent taxoids visualized.... ResearchGate. [Link]

  • Liu X, et al. (2018). Low-Dose Paclitaxel Inhibits Tumor Cell Growth by Regulating Glutaminolysis in Colorectal Carcinoma Cells. Frontiers in Pharmacology. [Link]

  • Sparreboom A, et al. (2001). Comparative pharmacokinetics of unbound paclitaxel during 1- and 3-hour infusions. Journal of Clinical Oncology. [Link]

  • ResearchGate. (n.d.). Competition between 3 H-paclitaxel and 14 C-docetaxel for binding to.... ResearchGate. [Link]

  • Liebmann JE, et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer. [Link]

  • ResearchGate. (n.d.). Modeling Tumor Growth Inhibition by Paclitaxel. A) Observed (black.... ResearchGate. [Link]

  • ResearchGate. (n.d.). MTT assay with paclitaxel μmol/mL 48 hours. ResearchGate. [Link]

  • Li YF, et al. (2018). Species difference in paclitaxel disposition correlated with poor pharmacological efficacy translation from mice to humans. International Journal of Nanomedicine. [Link]

  • van Hoogdalem EJ, et al. (2020). Development of a population pharmacokinetic/pharmacodynamic model for various oral paclitaxel formulations co-administered with. Cancer Chemotherapy and Pharmacology. [Link]

  • Rose WC. (1997). Preclinical antitumor activity of water-soluble paclitaxel derivatives. Cancer Chemotherapy and Pharmacology. [Link]

  • ResearchGate. (n.d.). LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian: cancer after intraperitoneal chemotherapy. ResearchGate. [Link]

  • Vemu A, et al. (2016). In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. Methods in Cell Biology. [Link]

  • ResearchGate. (n.d.). αβ-Tubulin and Microtubule-Binding Assays. ResearchGate. [Link]

  • T. Horton. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Wang Y, et al. (2020). SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. Theranostics. [Link]

Sources

Cellular Uptake and Efflux Mechanisms of 3'-p-Hydroxypaclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cellular uptake and efflux mechanisms governing 3'-p-Hydroxypaclitaxel (3'-p-OHP) , the primary CYP3A4-mediated metabolite of Paclitaxel.[1]

Technical Guide for Drug Development & DMPK Scientists [1]

Executive Summary

The pharmacokinetic profile of Paclitaxel is heavily influenced by its hepatic disposition. While the parent drug's transport is well-characterized, the disposition of its metabolites—specifically This compound (3'-p-OHP) —is critical for understanding total taxane clearance, potential toxicity, and drug-drug interactions (DDIs).[1]

3'-p-OHP is formed intracellularly in hepatocytes via CYP3A4 .[1][2] Unlike the parent drug, which relies heavily on biliary excretion, the hydroxylation at the 3'-position increases polarity, altering its affinity for ABC efflux transporters and potentially shifting the elimination route towards renal clearance. This guide details the vectoral transport systems (OATP, P-gp, MRP2) governing this metabolite's lifecycle.[1]

Physicochemical & Metabolic Context

Understanding the transport requires analyzing the structural modification.

  • Parent: Paclitaxel (Highly lipophilic, LogP ~3.5).[1]

  • Metabolite: this compound.[2][3]

  • Modification: Hydroxylation at the para-position of the C13 side-chain phenyl ring.

  • Enzyme: CYP3A4 (distinct from the CYP2C8-mediated 6α-hydroxylation).[1][2]

  • Consequence: Increased water solubility and altered binding affinity for tubulin (reduced potency) and transporters.[1]

Table 1: Comparative Disposition Parameters
ParameterPaclitaxel (Parent)This compound (Metabolite)
Primary Formation Enzyme N/ACYP3A4 (Hepatic/Intestinal)
Hepatic Uptake OATP1B3 (High Affinity), OATP1B1 (Low)Passive / OATP-mediated (presumed upon recirculation)
Efflux Transporters P-gp (ABCB1) , MRP2 (ABCC2)P-gp , MRP2 (Enhanced affinity due to polarity)
Elimination Route Biliary (>80% as metabolites)Biliary & Renal (Increased renal fraction)
Kinetic Km (Uptake) ~6.79 µM (OATP1B3)Not routinely characterized (formation-rate limited)

Cellular Uptake Mechanisms

The intracellular concentration of 3'-p-OHP is primarily driven by the uptake of the parent drug followed by intracellular metabolism, rather than direct uptake of the metabolite from circulation. However, during enterohepatic recirculation, direct uptake becomes relevant.

The Precursor Step: OATP1B3-Mediated Uptake

The formation of 3'-p-OHP is rate-limited by the entry of Paclitaxel into the hepatocyte.

  • Transporter: OATP1B3 (SLCO1B3) is the high-affinity transporter.[1] OATP1B1 contributes negligibly.[1]

  • Mechanism: Sodium-independent organic anion transport.[1]

  • Clinical Relevance: Polymorphisms in SLCO1B3 or inhibition by OATP1B3 inhibitors (e.g., Rifampin, Cyclosporin A) will reduce intracellular Paclitaxel, thereby reducing the formation rate of 3'-p-OHP.

Metabolite Uptake (Recirculation)

Once effluxed into the blood or gut lumen, 3'-p-OHP may re-enter cells.[1] Due to the added hydroxyl group, passive diffusion is slower than the parent.

  • Hypothesis: As an organic anion with increased polarity, 3'-p-OHP is a likely substrate for OATP1B1/1B3 upon recirculation, though specific Km values are rarely reported in isolation from the parent.

Efflux Mechanisms

Efflux is the critical step for 3'-p-OHP, determining whether it is excreted into bile (detoxification) or returned to systemic circulation (potential toxicity).[1]

Canalicular Efflux (Biliary)

The apical (canalicular) membrane of the hepatocyte contains the primary exit pumps.[1][4]

  • P-glycoprotein (P-gp/ABCB1): 3'-p-OHP retains the taxane core structure, making it a substrate for P-gp.[1] However, its affinity is often lower than the parent drug.

  • MRP2 (ABCC2): The hydroxylation makes 3'-p-OHP a better candidate for MRP2 compared to the parent.[1] MRP2 typically handles organic anions and conjugates (glucuronides), facilitating the biliary excretion of more polar taxane metabolites.

Sinusoidal Efflux (Systemic)

The presence of 3'-p-OHP in plasma confirms sinusoidal efflux.[1]

  • Transporters: MRP3 (ABCC3) and MRP4 (ABCC4) are basolateral transporters that pump organic anions back into the blood.[1] While less characterized for taxanes specifically, this pathway explains the systemic exposure of the metabolite.

Mechanistic Pathway Visualization

The following diagram illustrates the vectoral transport and metabolism within a human hepatocyte.

HepatocyteTransport cluster_blood Sinusoidal Blood / Plasma cluster_hepatocyte Hepatocyte (Intracellular) cluster_bile Bile Canaliculus Pac_Blood Paclitaxel (Parent) OATP1B3 OATP1B3 (Influx) Pac_Blood->OATP1B3 Met_Blood 3'-p-OHP (Metabolite) Pac_Cell Paclitaxel CYP3A4 CYP3A4 (Metabolism) Pac_Cell->CYP3A4 Pgp P-gp (ABCB1) (Efflux) Pac_Cell->Pgp Met_Cell 3'-p-OHP Met_Cell->Pgp MRP2 MRP2 (ABCC2) (Efflux) Met_Cell->MRP2 MRP3 MRP3/4 (Basolateral Efflux) Met_Cell->MRP3 CYP3A4->Met_Cell Hydroxylation Pac_Bile Paclitaxel (Exc) Met_Bile 3'-p-OHP (Exc) OATP1B3->Pac_Cell Active Uptake Km ~6.8 µM Pgp->Pac_Bile Major Route Pgp->Met_Bile Efflux MRP2->Met_Bile Efflux (Polar) MRP3->Met_Blood Systemic Recirculation

Caption: Vectoral transport of Paclitaxel and 3'-p-OHP in the hepatocyte.[1] Blue diamonds indicate uptake; Red diamonds indicate efflux.

Experimental Protocols

To validate these mechanisms in a drug development setting, the following protocols are recommended.

Protocol A: OATP1B3 Uptake Inhibition Assay

Objective: Determine if a new chemical entity (NCE) inhibits the uptake of Paclitaxel (and thus metabolite formation).[1]

  • System: HEK293 cells stably transfected with SLCO1B3 (OATP1B3) vs. Vector Control (VC).

  • Substrate: [³H]-Paclitaxel (2 µM final concentration).

  • Procedure:

    • Seed cells in 24-well plates (poly-D-lysine coated).

    • Pre-incubate with uptake buffer (Krebs-Henseleit) for 15 min at 37°C.

    • Add [³H]-Paclitaxel ± Inhibitor (NCE or Rifampin control).[1]

    • Incubate for 15 minutes (linear phase).

    • Wash 3x with ice-cold PBS to stop transport.[1]

    • Lyse cells (0.1 N NaOH) and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Validation: Net uptake = (Uptake in OATP1B3) - (Uptake in VC).

Protocol B: Vesicular Transport Assay (Efflux)

Objective: Confirm 3'-p-OHP is a substrate for MRP2 or P-gp.[1]

  • System: Inside-out membrane vesicles (Sf9 or HEK293) overexpressing ABCB1 or ABCC2.[1]

  • Substrate: Purified this compound (requires synthesis or isolation).

  • Procedure:

    • Incubate vesicles with substrate + ATP (active) or AMP (passive control).[1]

    • Buffer: Tris-sucrose (pH 7.[1]4) with MgCl₂.[1]

    • Incubate at 37°C for 2-10 minutes.

    • Filter rapidly through glass fiber filters (stop reaction).[1]

    • Quantify substrate retained on filter (inside vesicle) via LC-MS/MS.[1]

  • Analysis: Calculate ATP-dependent uptake.

References

  • Smith, N. F., et al. (2005).[1] "Identification of OATP1B3 as a high-affinity hepatocellular transporter of paclitaxel." Cancer Research.[1][5] Link

  • Vaclavikova, R., et al. (2004).[1] "Paclitaxel metabolism in human liver microsomes: role of CYP2C8 and CYP3A4." Drug Metabolism and Disposition. Link

  • NCI. (2011).[1] "Paclitaxel Injection, USP - Clinical Pharmacology."[1][6] DailyMed. Link[1]

  • Sparreboom, A., et al. (2003).[1] "Limited oral bioavailability of paclitaxel due to intestinal P-glycoprotein."[1] Proceedings of the National Academy of Sciences. Link[1]

  • Yamaguchi, H., et al. (2006).[1] "Transport of taxanes by human organic anion transporting polypeptide 1B3." Cancer Science. Link

Sources

Methodological & Application

High-Sensitivity Quantification of 3'-p-Hydroxypaclitaxel by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Clinical Context

Paclitaxel (Taxol®) remains a cornerstone chemotherapeutic agent for ovarian, breast, and lung cancers. Its pharmacokinetics (PK) are notoriously variable, largely driven by hepatic metabolism via the cytochrome P450 system.

While CYP2C8 metabolizes paclitaxel into the major metabolite 6α-hydroxypaclitaxel , CYP3A4 produces the isomeric metabolite 3'-p-hydroxypaclitaxel .[1][2][3][4] Quantifying this compound is not merely a PK exercise; it is a functional probe for in vivo CYP3A4 activity in the presence of CYP2C8 metabolism.

The Analytical Challenge: The primary obstacle in this assay is the isobaric nature of the metabolites. Both 6α-hydroxypaclitaxel and this compound share the same precursor ion (


 870.4) and often the same product ions. Mass spectrometry alone cannot distinguish them. Chromatographic resolution is mandatory  to prevent overestimation of the 3'-p-isomer, which is typically present at lower concentrations than the 6α-isomer.

Metabolic Pathway & Mechanistic Logic

Understanding the origin of the analyte is crucial for troubleshooting interferences. The diagram below illustrates the divergent metabolic pathways.

Paclitaxel_Metabolism PTX Paclitaxel (Parent Drug) m/z 854.4 CYP2C8 CYP2C8 (Hepatic) PTX->CYP2C8 CYP3A4 CYP3A4 (Hepatic/Intestinal) PTX->CYP3A4 OH_6a 6α-Hydroxypaclitaxel (Major Metabolite) m/z 870.4 RT: Earlier Eluting CYP2C8->OH_6a Hydroxylation (Taxane Ring) OH_3p This compound (Target Analyte) m/z 870.4 RT: Later Eluting CYP3A4->OH_3p Hydroxylation (Side Chain) Di_OH 6α,3'-p-Dihydroxypaclitaxel (Secondary Metabolite) OH_6a->Di_OH OH_3p->Di_OH

Figure 1: Divergent metabolic pathways of Paclitaxel.[1][2][3] Note that 6α-OH and 3'-p-OH are isobaric (same mass), requiring physical separation before MS detection.

Method Development Strategy

Chromatographic Separation (The Critical Step)

Since MS/MS cannot filter the isomers, we rely on the stationary phase.

  • Column Choice: A standard C18 column is often sufficient, but a Polar-Embedded C18 (e.g., Phenomenex Synergi Polar-RP or Waters SunFire) provides superior selectivity for the hydroxyl groups, enhancing the resolution between the 6α and 3'-p forms.

  • Elution Order: 6α-hydroxypaclitaxel is generally more polar and elutes before this compound on reverse-phase columns.

  • Baseline Resolution: A resolution (

    
    ) of >1.5 is required. If peaks overlap, the abundant 6α-isomer will contribute signal to the 3'-p channel, invalidating the quantitation.
    
Sample Preparation[5][6]
  • Why Liquid-Liquid Extraction (LLE)? Paclitaxel and its metabolites are highly protein-bound (>90%). Protein precipitation (PPT) often leaves residual matrix components that cause ion suppression. LLE using Methyl tert-butyl ether (MTBE) yields cleaner extracts and lower Limits of Quantitation (LLOQ), essential for detecting the minor 3'-p metabolite.

Detailed Experimental Protocol

Chemicals & Reagents
  • Analytes: Paclitaxel, this compound, 6α-Hydroxypaclitaxel (for resolution check).[1][5]

  • Internal Standard (IS): Paclitaxel-13C6 or Paclitaxel-D5. Do not use an analog IS (e.g., Docetaxel) if avoiding matrix effects is a priority.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid, MTBE.

Sample Preparation Workflow (LLE)

Sample_Prep Step1 Aliquot 100 µL Plasma + 10 µL Internal Standard Step2 Add 2.0 mL MTBE (Extractant) Step1->Step2 Step3 Vortex (5 min) Centrifuge (4000g, 10 min) Step2->Step3 Step4 Flash Freeze Aqueous Layer (Dry Ice / Acetone bath) Step3->Step4 Step5 Decant Organic Layer to Clean Tube Step4->Step5 Step6 Evaporate to Dryness (N2 stream @ 35°C) Step5->Step6 Step7 Reconstitute 100 µL (50:50 ACN:H2O) Step6->Step7

Figure 2: Liquid-Liquid Extraction workflow optimized for recovery of taxanes.

LC Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Synergi 4µm Polar-RP 80Å (150 x 2.0 mm) or equivalent high-carbon load C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.[6]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.035Initial Hold
1.035Load Sample
6.080Linear Gradient (Elution)
6.195Wash
7.595Wash Hold
7.635Re-equilibration
10.035End Run
MS/MS Parameters[6]
  • Source: Electrospray Ionization (ESI), Positive Mode.[3][4][5][6]

  • Spray Voltage: 4500-5500 V.

  • Source Temp: 500°C.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)Role
3'-p-OH-Paclitaxel 870.4 286.1 10025Quantifier
3'-p-OH-Paclitaxel870.4569.210020Qualifier
6α-OH-Paclitaxel870.4286.110025Monitor (Interference)
Paclitaxel854.4286.15025Parent Drug
Paclitaxel-13C6 (IS)860.4292.15025Internal Standard

Note: The product ion 286.1 corresponds to the side chain. While 3'-p-OH is modified on the side chain, the fragmentation pattern often still yields a shifted side-chain fragment or the taxane core. Always verify the exact product ion via product ion scan during optimization. Some methods track the baccatin III core (m/z ~509) if the side chain is modified.

Validation & Performance Criteria

To ensure trustworthiness (E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: 1.0 ng/mL to 1000 ng/mL. (Weighted

    
     regression).
    
  • Accuracy/Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15%.[3]

  • Matrix Effect: Compare post-extraction spike vs. neat solution. Acceptable range: 85-115%.

  • Stability:

    • Benchtop: 4 hours at room temperature (Taxanes are susceptible to ester hydrolysis).

    • Autosampler: 24 hours at 4°C.

    • Long-term: -80°C for >6 months.[3]

Expert Troubleshooting & Tips

  • The "Double Peak" Trap: If you see two peaks in the 870 -> 286 channel, the first is likely 6α-OH-Pac and the second is 3'-p-OH-Pac. Do not integrate them together. You must run pure standards of each to confirm retention times.

  • Carryover: Paclitaxel is "sticky." Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid to minimize carryover.

  • Evaporation: Do not over-dry the samples during the N2 evaporation step. Prolonged exposure to heat/gas after dryness can degrade the hydroxylated metabolites.

References

  • Marangon, E., et al. (2020). "A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Hendrikx, J.J., et al. (2013). "Quantification of paclitaxel and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Scripture, C.D., & Sparreboom, A. (2005). "Pharmacokinetics and pharmacogenetics of paclitaxel." Critical Reviews in Oncology/Hematology.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Kim, K.P., et al. (2017).[3] "Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

Sources

High-throughput screening for 3'-p-Hydroxypaclitaxel derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for 3'-p-Hydroxypaclitaxel Derivatives

Abstract

This application note details a high-throughput screening (HTS) framework for evaluating derivatives of This compound , a primary metabolite of paclitaxel formed by CYP3A4. While the parent metabolite exhibits reduced cytotoxicity compared to paclitaxel, its distinct structural scaffold offers a unique chemical space for optimizing solubility and overcoming multidrug resistance (MDR). This guide provides validated protocols for biochemical tubulin polymerization assays, cell-based cytotoxicity profiling, and metabolic stability assessments, enabling the identification of lead compounds with superior therapeutic indices.

Introduction: The Strategic Value of the 3'-p-Hydroxy Scaffold

Paclitaxel (Taxol) is a cornerstone chemotherapeutic that stabilizes microtubules, leading to mitotic arrest and apoptosis.[1] However, its clinical utility is limited by poor aqueous solubility, neurotoxicity, and susceptibility to efflux pumps (P-glycoprotein/MDR1).

In vivo, paclitaxel is metabolized primarily by CYP2C8 to 6


-hydroxypaclitaxel and by CYP3A4  to This compound .[2][3] While this compound is generally less cytotoxic than the parent drug, it retains specific tubulin-binding affinity. This makes it an attractive "soft drug" scaffold; derivatives modified at the 3'-p-position can be engineered to:
  • Restore or Enhance Potency: Functionalization (e.g., fluorination, methoxylation) can increase binding affinity.

  • Bypass Efflux Pumps: Structural alterations at the 3' site can reduce substrate recognition by P-gp.

  • Modulate Solubility: Introduction of polar groups at the hydroxyl site can improve formulation properties without Cremophor EL.

Screening Workflow Overview

The following workflow integrates biochemical mechanism validation with phenotypic screening.

HTS_Workflow cluster_legend Workflow Logic Library Combinatorial Library (3'-p-OH-Paclitaxel Derivatives) Primary Primary Screen: Tubulin Polymerization Assay (Fluorescence-based) Library->Primary 384-well format Filter1 Hit Selection (>50% Polymerization Enhancement) Primary->Filter1 Secondary Secondary Screen: Cytotoxicity (MTS/ATP) (WT vs. MDR+ Cell Lines) Filter1->Secondary Dose-Response ADME Tertiary Screen: Microsomal Stability (CYP3A4/2C8) Secondary->ADME Selectivity Index > 10 Lead Lead Candidate High Potency / Low Efflux ADME->Lead Legend Biochemical -> Cellular -> Metabolic

Figure 1: Cascading screening workflow ensuring mechanism-first validation followed by physiological relevance.

Module 1: Biochemical Screen – Fluorescence-Based Tubulin Polymerization

Principle: Unlike turbidimetric assays which are prone to artifacts in HTS, this protocol uses a fluorescent reporter (DAPI or a proprietary fluorophore like Cytoskeleton’s Reporter) that increases fluorescence intensity only when incorporated into the microtubule lattice. This allows for miniaturization to 384-well plates.

Reagents:

  • Tubulin Protein: >99% pure porcine brain tubulin (lyophilized).

  • GTP Stock: 100 mM (guanosine triphosphate).

  • General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.

  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or commercial equivalent.

Protocol:

  • Buffer Preparation (Ice Cold):

    • Prepare GTB supplemented with 1 mM GTP and 10 µM DAPI. Keep strictly at 4°C.

    • Note: GTP is unstable; add fresh immediately before use.

  • Tubulin Reconstitution:

    • Resuspend tubulin to 4 mg/mL (approx. 40 µM) in cold GTB.

    • Centrifuge at 14,000 x g for 10 min at 4°C to remove protein aggregates (critical for reducing background noise).

  • Compound Plating:

    • Dispense 5 µL of test compounds (10x concentration in 10% DMSO) into a black, half-area 384-well plate.

    • Controls:

      • Positive: Paclitaxel (10 µM final).

      • Negative:[4] Nocodazole (Depolymerizer) or DMSO vehicle.

      • Reference: Unmodified this compound.

  • Reaction Initiation:

    • Add 45 µL of the cold Tubulin/GTP/DAPI mix to each well.

    • Final Volume: 50 µL. Final DMSO: 1%.

  • Kinetic Read:

    • Immediately transfer to a plate reader pre-warmed to 37°C .

    • Settings: Ex 360 nm / Em 450 nm (for DAPI).

    • Duration: Read every 60 seconds for 60 minutes.

Data Analysis: Calculate the


 (maximum rate of polymerization) and the 

(Area Under the Curve).
  • Hit Criteria: Compounds exhibiting

    
     of the Paclitaxel control.
    

Module 2: Cell-Based Cytotoxicity & MDR Profiling

Principle: To differentiate derivatives that simply kill cells from those that overcome resistance, screen against paired cell lines: a wild-type (WT) and a multidrug-resistant (MDR) line overexpressing P-gp.

Cell Models:

  • A549 (WT): Non-small cell lung cancer (sensitive).

  • A549-TaxR (MDR): Paclitaxel-resistant subline (P-gp high).

Protocol:

  • Seeding:

    • Seed 1,000 cells/well in 384-well white opaque plates (for luminescence).

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add compounds in a 10-point serial dilution (e.g., 100 nM to 0.1 nM).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Detection (ATP Quantitation):

    • Add CellTiter-Glo® (or equivalent) reagent equal to culture volume.

    • Shake for 2 minutes; incubate dark for 10 minutes.

    • Measure Luminescence.[5]

Data Presentation:

Compound IDA549

(nM)
A549-TaxR

(nM)
Resistance Index (RI)
Paclitaxel (Ctrl) 2.5450.0180.0
3'-p-OH-Paclitaxel 55.0600.010.9
Derivative A (Hit) 4.012.03.0
  • Interpretation: Derivative A shows restored potency (similar to Paclitaxel) but a significantly lower Resistance Index (RI), indicating successful evasion of efflux pumps.

Module 3: Metabolic Stability (Microsomal Stability)

Principle: Since the scaffold is already a metabolite (CYP3A4 product), it is critical to ensure that the new derivative does not undergo rapid secondary metabolism (e.g., by CYP2C8) or glucuronidation.

Protocol:

  • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    

Mechanism of Action Visualization

The following diagram illustrates the interaction of the derivative with the microtubule and the downstream signaling leading to apoptosis.

MOA Compound 3'-p-OH Derivative Tubulin Beta-Tubulin Subunit (Taxane Binding Site) Compound->Tubulin High Affinity Binding Stabilization Microtubule Stabilization (Prevents Depolymerization) Tubulin->Stabilization Lattice Rigidification Arrest G2/M Cell Cycle Arrest Stabilization->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis (Bcl-2 Phosphorylation) Arrest->Apoptosis

Figure 2: Mechanism of Action. Derivatives must bind the taxane site on


-tubulin to induce lattice rigidification.

References

  • Scripture, C. D., Sparreboom, A., & Figg, W. D. (2005). Modulation of cytochrome P450 activity: Implications for cancer therapy. The Lancet Oncology, 6(10), 780-789. Link

  • Barron, D. M., et al. (2003). A fluorescence-based high-throughput assay for antimicrotubule drugs. Analytical Biochemistry, 315(1), 49-56.[5] Link

  • Cytoskeleton Inc. Tubulin Polymerization Assay Kit (Fluorescence based) Protocol. Link

  • Kumar, G. N., et al. (1994). The metabolism of paclitaxel (Taxol) by human cytochrome P450. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1160-1165. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

Sources

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of 3'-p-Hydroxypaclitaxel in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed guide for the development and validation of a sensitive and selective bioanalytical method for the quantification of 3'-p-hydroxypaclitaxel, the principal metabolite of the widely used anticancer agent paclitaxel, in human plasma. The method employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for detection. The protocol has been structured to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and drug metabolism studies of paclitaxel.

Introduction: The Rationale for Quantifying this compound

Paclitaxel, commercially known as Taxol, is a potent mitotic inhibitor used in the chemotherapy of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] Following administration, paclitaxel undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1] This metabolic process leads to the formation of several hydroxylated metabolites, with this compound being one of the most significant.[1]

The hydroxylation of paclitaxel to this compound increases the molecule's polarity, which in turn enhances its water solubility and facilitates its excretion from the body.[1] Although generally less potent than the parent drug, this compound still exhibits antitumor activity and contributes to the overall therapeutic and toxicological profile of paclitaxel treatment.[1] Therefore, the accurate quantification of this metabolite in biological matrices is of paramount importance for:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of paclitaxel and its metabolites.

  • Drug-Drug Interaction (DDI) Studies: To assess the impact of co-administered drugs on paclitaxel metabolism.

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and minimize toxicity.

  • Toxicokinetic (TK) Studies: To correlate exposure levels with toxicological findings.

Given the complexity of biological matrices and the need for high sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of paclitaxel and its metabolites.[3][4][5]

Physicochemical Properties of Analytes

A thorough understanding of the physicochemical properties of the analyte and parent drug is fundamental to developing a robust bioanalytical method, particularly for optimizing sample extraction and chromatographic separation.

PropertyPaclitaxelThis compoundRationale for Consideration
Molecular Formula C₄₇H₅₁NO₁₄[2]C₄₇H₅₁NO₁₅[6]Determines the exact mass for MS detection.
Molecular Weight 853.9 g/mol 869.9 g/mol [6]Essential for preparing standard solutions and for MS settings.
LogP (Octanol/Water) ~3.9Expected to be lower than paclitaxelIndicates the lipophilicity of the compound, guiding the choice of extraction solvent and chromatographic conditions. The addition of a hydroxyl group increases polarity, thus lowering the LogP.
pKa ~10.9[7]Similar to paclitaxelHelps in predicting the ionization state of the molecule at different pH values, which is crucial for optimizing extraction and MS ionization.
Water Solubility Very low (~0.25 µg/mL)[8]Higher than paclitaxel[1]Affects the choice of reconstitution solvent after extraction and the mobile phase composition.

Sample Preparation: Isolating the Analyte from a Complex Matrix

The primary objective of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma) while removing endogenous interferences such as proteins and phospholipids that can suppress the MS signal and damage the analytical column. For paclitaxel and its metabolites, Solid-Phase Extraction (SPE) is a highly effective technique that provides cleaner extracts compared to simpler methods like protein precipitation.[9]

Rationale for Solid-Phase Extraction (SPE)

SPE offers several advantages for this application:

  • High Recovery and Reproducibility: Provides consistent extraction efficiency.[4]

  • Excellent Sample Clean-up: Effectively removes matrix components, minimizing ion suppression.[9]

  • Concentration of the Analyte: Allows for the elution of the analyte in a small volume of solvent, thereby increasing the method's sensitivity.

A reversed-phase polymeric SPE sorbent is recommended due to its ability to retain both the moderately polar this compound and the more non-polar paclitaxel, allowing for their simultaneous extraction if desired.

Experimental Protocol: Solid-Phase Extraction

Materials:

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • This compound and Internal Standard (IS) stock solutions (e.g., in acetonitrile)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate solution (10 mM)

  • Reversed-phase SPE cartridges (e.g., C18 or polymeric)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., docetaxel or a stable isotope-labeled analog of paclitaxel). Vortex briefly. Add 200 µL of 10 mM ammonium acetate to dilute the sample and facilitate binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. This activates the stationary phase.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences. Follow this with a wash using 1 mL of a stronger non-polar solvent (e.g., hexane) to remove lipids, if necessary.

  • Analyte Elution: Elute the this compound and IS from the SPE cartridge using 1 mL of a strong organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualization: SPE Workflow

SPE_Workflow cluster_plasma Plasma Sample cluster_spe SPE Cartridge cluster_final Final Sample Plasma 100 µL Plasma IS Add Internal Standard Plasma->IS Dilute Dilute with Buffer IS->Dilute Load 2. Load Sample Dilute->Load Pre-treated Sample Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Analyte (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

LC-MS/MS Instrumental Analysis

The heart of the bioanalytical method lies in the chromatographic separation and mass spectrometric detection of the analyte.

Liquid Chromatography (LC) Conditions

The goal of the LC method is to achieve a sharp, symmetrical peak for this compound, well-separated from the parent drug, other metabolites, and any remaining matrix components. A rapid gradient elution on a UHPLC system is ideal for high-throughput analysis.[9]

ParameterRecommended SettingRationale
Column C18, 50 x 2.1 mm, 1.8 µmThe C18 stationary phase provides excellent retention for moderately polar to non-polar compounds like taxanes. The sub-2 µm particle size allows for high efficiency and fast separations.[9]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC, providing good elution strength and low viscosity.
Gradient 30% B to 95% B over 2.5 minA gradient elution is necessary to separate the more polar metabolite from the less polar parent drug and to elute strongly retained compounds from the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume is sufficient for sensitive MS detection and minimizes potential column overload.
Mass Spectrometry (MS) Conditions

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar and semi-polar molecules. Taxanes readily form protonated molecules [M+H]⁺ in positive mode.
Precursor Ion (Q1) m/z 870.4Corresponds to the [M+H]⁺ adduct of this compound (MW = 869.9).
Product Ion (Q3) m/z 286.1A stable and abundant fragment ion, providing specificity. The exact fragment should be determined by direct infusion of a standard.
Internal Standard Docetaxel or ¹³C₆-PaclitaxelDocetaxel is a close structural analog, while a stable isotope-labeled IS is the ideal choice as it co-elutes and experiences similar matrix effects.
IS Precursor Ion m/z 808.4 (for Docetaxel)Corresponds to the [M+H]⁺ of Docetaxel.
IS Product Ion m/z 527.2 (for Docetaxel)A characteristic fragment of Docetaxel.
Key Voltages Optimized by infusionParameters like Collision Energy (CE) and Declustering Potential (DP) must be empirically optimized for the specific instrument to maximize signal intensity.

Bioanalytical Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to demonstrate that it is reliable and suitable for its intended purpose. The validation experiments and their acceptance criteria are dictated by regulatory guidelines from the FDA, EMA, and the International Council for Harmonisation (ICH).[10][11][12][13]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria for chromatographic assays.[11][12]

ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte.Response in blank samples (from at least 6 different sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.[14]
Linearity & Range To establish the concentration range over which the method is accurate and precise.A calibration curve of at least 6 non-zero standards. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the determined concentration to the nominal concentration.The mean concentration at each QC level (Low, Mid, High) should be within ±15% of the nominal value.
Precision The degree of scatter between replicate measurements.The coefficient of variation (CV) should not exceed 15% for QC samples (≤20% at the LLOQ).[11]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components.The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing, analysis).Mean concentration of stability samples must be within ±15% of the nominal concentration. This includes freeze-thaw, short-term, long-term, and post-preparative stability.
Protocol: Accuracy and Precision Batch

This experiment is central to the validation process and is typically performed on three separate days.

  • Prepare Samples: On each of three days, prepare a fresh calibration curve and five replicates of Quality Control (QC) samples at four concentration levels:

    • LLOQ: The lowest quantifiable concentration.

    • Low QC: ~3x LLOQ.

    • Mid QC: In the middle of the calibration range.

    • High QC: ~75-85% of the Upper Limit of Quantification (ULOQ).

  • Analyze Batch: Analyze the samples in a single analytical run, interspersed with the calibration standards.

  • Calculate Concentrations: Quantify the QC samples against the calibration curve.

  • Assess Performance:

    • Intra-day (Within-run) Accuracy and Precision: Calculate the mean, % bias (for accuracy), and %CV (for precision) for the five replicates at each QC level within a single run.

    • Inter-day (Between-run) Accuracy and Precision: After completing all three runs, combine the data for each QC level and calculate the overall mean, % bias, and %CV.

  • Compare to Criteria: Ensure all results meet the acceptance criteria outlined in the table above.

Overall Bioanalytical Workflow

The entire process, from sample receipt to final data reporting, must be conducted in a controlled and documented manner.

Bioanalytical_Workflow SampleReceipt 1. Sample Receipt & LIMS Login Storage 2. Sample Storage (-80°C) SampleReceipt->Storage Preparation 3. Sample Preparation (SPE Protocol) Storage->Preparation Analysis 4. LC-MS/MS Analysis Preparation->Analysis Processing 5. Data Processing (Integration & Calibration) Analysis->Processing Review 6. Data Review & QC Processing->Review Reporting 7. Final Report Generation Review->Reporting

Caption: High-level overview of the bioanalytical workflow.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The described procedures for sample preparation using solid-phase extraction, chromatographic separation, and mass spectrometric detection, when combined with the rigorous validation protocol, will generate high-quality data suitable for regulatory submission. Adherence to these principles ensures the integrity and reliability of bioanalytical results, which are critical for advancing the clinical development and understanding of paclitaxel.

References

  • Vertex AI Search. (n.d.). Physico chemical characterization of a novel anti-cancer agent and its comparison to Taxol(®) - PubMed.
  • Santos T. (2024). Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Scholars Research Library.
  • JOCPR. (n.d.). Theoretical study on physicochemical properties of Paclitaxel and its complexes in order to understanding of the biological and anti cancer activities of them.
  • Santa Cruz Biotechnology. (n.d.). 3′-p-Hydroxy Paclitaxel.
  • Hamdard Medicus. (2012). Analytical Approaches to Paclitaxel.
  • Fisher Scientific. (n.d.). LC-MS/MS Method for the Determination of Paclitaxel in Human Serum.
  • PubChem. (n.d.). Paclitaxel.
  • National Institutes of Health. (2017). HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples.
  • PubMed. (n.d.). Pharmaceutical and physical properties of paclitaxel (Taxol) complexes with cyclodextrins.
  • Alves, R. C., et al. (2018). Characteristics, Properties and Analytical Methods of Paclitaxel: A Review. Critical Reviews in Analytical Chemistry, 48(2), 110-118.
  • Cheméo. (n.d.). Paclitaxel (CAS 33069-62-4) - Chemical & Physical Properties.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • Wang, Y., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. PMC - NIH.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • ICH. (2022). Bioanalytical method validation and study sample analysis m10.
  • ResearchGate. (2025). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse.
  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • PLOS. (n.d.). A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • Walsh Medical Media. (2010). Liquid Chromatography–Tandem Mass Spectrometry Method for Determination of Paclitaxel in Human Plasma.
  • FDA. (n.d.). Bioanalytical Method Validation.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
  • ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation.

Sources

Use of 3'-p-Hydroxypaclitaxel as a reference standard in drug metabolism studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

This technical guide outlines the validated use of 3'-p-hydroxypaclitaxel (3'-p-OHP) as a specific reference standard for assessing Cytochrome P450 3A4 (CYP3A4) activity in drug metabolism studies. Paclitaxel is metabolized primarily by two distinct hepatic enzymes: CYP2C8 (forming 6α-hydroxypaclitaxel) and CYP3A4 (forming this compound).[1][2] Because these two metabolites are regioisomers with identical molecular weights, rigorous chromatographic separation is required to accurately phenotype CYP3A4 activity. This guide provides protocols for in vitro incubation, sample extraction, and LC-MS/MS quantification, emphasizing the critical separation of the 3'-p-OHP and 6α-OHP isomers.

Introduction: The Metabolic Split

Paclitaxel (Taxol) elimination is a classic example of parallel metabolic pathways, making it an ideal probe substrate for reaction phenotyping.[3]

  • CYP2C8 Pathway: Hydroxylates the taxane ring at the C6 position to form 6α-hydroxypaclitaxel .[3]

  • CYP3A4 Pathway: Hydroxylates the C13 side-chain phenyl ring to form This compound .

Because the formation of 3'-p-OHP is exclusively catalyzed by CYP3A4 (and to a minor extent CYP3A5), it serves as a robust biomarker for quantifying CYP3A4 metabolic capacity or evaluating CYP3A4 inhibition/induction by investigational new drugs (INDs).

Metabolic Pathway Diagram

The following diagram illustrates the divergence in Paclitaxel metabolism.

Paclitaxel_Metabolism Paclitaxel Paclitaxel (Parent Drug) CYP2C8 CYP2C8 Paclitaxel->CYP2C8 CYP3A4 CYP3A4 Paclitaxel->CYP3A4 Metabolite1 6α-Hydroxypaclitaxel (CYP2C8 Marker) CYP2C8->Metabolite1 C6 Hydroxylation Metabolite2 This compound (CYP3A4 Marker) CYP3A4->Metabolite2 C13 Side-chain Hydroxylation

Figure 1: Parallel metabolism of Paclitaxel. This compound is the specific product of CYP3A4 activity.

Material Handling & Reference Standards

The accuracy of quantitative analysis depends on the integrity of the reference standard.[3]

  • Reference Standard: this compound (CAS: 157739-90-9).

  • Solubility: Insoluble in water.[3] Soluble in Methanol, DMSO, and Acetonitrile.[3]

  • Stability Warning: Paclitaxel and its metabolites are susceptible to hydrolysis in aqueous solutions and transesterification in methanol if not stored correctly.[3]

    • Storage: Store solid powder at -20°C.[4]

    • Stock Solutions: Prepare in 100% Methanol or Acetonitrile. Store at -80°C. Avoid aqueous buffers for long-term storage.

Experimental Protocol: In Vitro Incubation

This protocol generates the metabolite using Human Liver Microsomes (HLM) or Recombinant CYP enzymes (rCYP).

Reagents Preparation
  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, and 0.4 U/mL Glucose-6-phosphate dehydrogenase.

  • Substrate Stock: 10 mM Paclitaxel in Methanol (dilute to working concentration, ensuring <1% final organic solvent in incubation).

Incubation Workflow
  • Pre-incubation: Mix Buffer, HLM (0.5 mg/mL final protein conc.), and Paclitaxel (typically 10 µM) in a microcentrifuge tube. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[3]

  • Incubation: Incubate at 37°C with shaking.

    • Timepoint: Linear range is typically 10–30 minutes.

  • Termination: Quench reaction by adding an equal volume of ice-cold Acetonitrile containing Internal Standard (e.g., Paclitaxel-D5 or Cephalomannine).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Collect supernatant for LC-MS/MS analysis.

Analytical Protocol: LC-MS/MS Quantification

Critical Control Point: this compound and 6α-Hydroxypaclitaxel are isobaric (MW ~869.9 Da). They often share the same parent-to-daughter ion transitions. Chromatographic separation is the only way to distinguish them. [3]

Liquid Chromatography Conditions
  • Column: Phenomenex Synergi Polar-RP (4 µm, 50 x 2 mm) or SunFire C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 – 0.5 mL/min.

  • Gradient Profile:

    • 0.0 min: 45% B

    • 4.0 min: 65% B[2]

    • 5.0 min: 65% B[2]

    • 5.1 min: 45% B (Re-equilibration)

  • Retention Time (Typical):

    • 6α-Hydroxypaclitaxel: ~7.1 min (Elutes first)

    • This compound: ~8.4 min (Elutes second)

    • Paclitaxel: ~9.5 min

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
This compound 870.5 286.3 Quantifier (Side chain/Core)
6α-Hydroxypaclitaxel870.5286.3Isobaric Interference
Paclitaxel854.5286.3Parent Drug
Internal Standard[Varies][Varies]e.g., Paclitaxel-13C6

Note: Since the transitions are identical, the integration window must be set strictly based on retention time established by the pure reference standards.

Analytical Workflow Diagram

Analytical_Workflow cluster_separation Critical Separation Sample Quenched Incubation Sample Extraction Protein Precipitation / LLE (MTBE or Acetonitrile) Sample->Extraction LC LC Separation (C18 Column, Gradient) Extraction->LC RT1 RT ~7.1 min: 6α-OHP (Ignore for CYP3A4) LC->RT1 RT2 RT ~8.4 min: 3'-p-OHP (Quantify) LC->RT2 MS MS/MS Detection (m/z 870.5 > 286.3) RT1->MS RT2->MS Data Calculate CYP3A4 Activity MS->Data

Figure 2: Analytical workflow emphasizing the chromatographic separation of isobaric metabolites.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Using the quantified concentration of 3'-p-OHP, calculate the rate of formation (


):


Where:

  • 
     = Velocity (pmol/min/mg protein)
    
  • 
     = Incubation time (min)
    
  • 
     = Microsomal protein concentration (mg/mL)
    
Kinetic Parameters

To determine


 and 

for CYP3A4, perform incubations at varying Paclitaxel concentrations (e.g., 1–100 µM). Fit the data to the Michaelis-Menten equation.[3]
  • Typical

    
     for CYP3A4:  ~10–30 µM.
    
  • Typical

    
     for CYP2C8:  ~5–15 µM.
    
Interpretation
  • Inhibition Studies: A decrease in 3'-p-OHP formation in the presence of a test drug indicates CYP3A4 inhibition.

  • Phenotyping: If 3'-p-OHP formation is high but 6α-OHP is low, the donor has high CYP3A4 activity relative to CYP2C8.

Troubleshooting & Best Practices

  • Peak Tailing: Paclitaxel and its metabolites are hydrophobic.[3] Ensure the LC system is passivated and minimize dead volume. Use high-quality formic acid.[4]

  • Carryover: Due to high lipophilicity, taxanes can stick to injector needles. Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN with 0.1% Formic Acid).

  • Matrix Effects: If using plasma, consider Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) instead of simple protein precipitation to reduce ion suppression.

  • Isobaric Crosstalk: Always run a "CYP2C8-only" control (using recombinant CYP2C8) to confirm where 6α-OHP elutes on your specific column to ensure it does not co-elute with your 3'-p-OHP peak.

References

  • FDA Guidance for Industry. (2020).[6][7] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[6][7][8] U.S. Food and Drug Administration.[3][6][7][8][9] Link

  • Marangon, E., et al. (2018). A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma.[1][2][5][10][11][12] PLoS One, 13(2). Link

  • Hendrikx, J.J.M.A., et al. (2013). LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer.[12] Journal of Pharmaceutical and Biomedical Analysis.[3] Link

  • Li, Y., et al. (2023).[13] The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS. Molecules.[1][3][11] Link

Sources

Troubleshooting & Optimization

Technical Guide: Stability & Handling of 3'-p-Hydroxypaclitaxel

[1]

Introduction

As a Senior Application Scientist, I frequently address inquiries regarding the handling of taxane metabolites. 3'-p-Hydroxypaclitaxel (CAS: 132160-32-8) is the primary human metabolite of paclitaxel, formed exclusively by the cytochrome P450 isozyme CYP3A4 .[1]

While structurally similar to the parent drug, the addition of a hydroxyl group at the para position of the C13 side-chain phenyl ring alters its polarity and metabolic stability. However, it retains the inherent lipophilicity and hydrolytic instability of the taxane core. This guide provides a self-validating framework for handling this compound, ensuring your experimental data reflects biological reality rather than artifactual degradation.

Part 1: Solubility & Reconstitution (The Basics)

Q: What is the absolute best solvent for reconstituting this compound?

A: Dimethyl Sulfoxide (DMSO) is the gold standard. While the compound has limited solubility in ethanol and methanol, DMSO is preferred for biological stock solutions because it minimizes volatility and prevents the rapid crystal formation often seen with alcohols upon aqueous dilution.

  • Recommended Concentration: 5 mg/mL to 10 mg/mL in pure DMSO.

  • Alternative: Methanol (only for HPLC standards, not for cell culture due to toxicity and evaporation risks).[1]

  • Avoid: Water, PBS, or saline for initial reconstitution.[1] The compound is practically insoluble in aqueous media (<0.1 µg/mL) and will fail to dissolve, leading to inaccurate dosing.

Q: Can I use ultrasonic baths to speed up dissolution?

A: Yes, but with caution. Brief sonication (30–60 seconds) in a water bath at room temperature is acceptable to ensure complete solubilization of the lyophilized powder. Avoid prolonged sonication which generates heat; taxanes are heat-sensitive and can undergo epimerization.

Part 2: Stability in DMSO (Stock Solutions)

Q: How long is my DMSO stock solution stable?

A: When stored correctly, DMSO stocks are highly stable.[1]

  • Storage Condition: -20°C or -80°C.

  • Container: Amber glass vials or high-quality polypropylene (to minimize light exposure and plasticizer leaching).[1]

  • Shelf Life: >6 months at -20°C; >2 years at -80°C.[1]

Critical Mechanism: DMSO is aprotic. In the absence of water and protons, the ester linkages at C13, C2, and C4—which are prone to hydrolysis—remain stable.[1]

Q: My DMSO stock froze. Is this a problem?

A: No. Pure DMSO has a freezing point of 18.5°C. Freezing at -20°C is expected and desirable.

  • Thawing Protocol: Thaw completely at room temperature. Invert gently to mix. Check for any needle-like crystals (precipitation) before use.[1] If crystals are present, warm slightly (37°C) for 2 minutes and vortex.

Part 3: Stability in Aqueous Solutions (Working Solutions)

Q: Why does my working solution precipitate after 4 hours?

A: This is a thermodynamic inevitability. this compound is highly lipophilic.[1] When you dilute the DMSO stock into cell culture media or buffer (e.g., 1:1000 dilution), you create a supersaturated solution.[1]

  • The "Crash-Out" Effect: The water molecules form a hydration shell that excludes the hydrophobic taxane, forcing molecules to aggregate.

  • Time Window: Use aqueous dilutions immediately (within 30–60 minutes). Do not store them.

Q: Can I store the diluted solution at 4°C to prevent degradation?

A: Absolutely NOT. Paradoxically, cooling an aqueous taxane solution accelerates precipitation (crystallization is often exothermic or entropy-driven in this context).[1]

  • Rule: Keep working solutions at Room Temperature (20–25°C) and use them immediately.

  • Chemical Stability vs. Physical Stability: While chemical hydrolysis is slower at 4°C, physical precipitation is faster. Physical instability (loss of soluble drug) is the primary failure mode in aqueous buffers.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" precipitation due to rapid addition of aqueous buffer to high-concentration stock.[1]Dropwise Addition: Add the DMSO stock slowly to the vortexing buffer, not the other way around. Ensure DMSO < 0.5% final volume.
Loss of potency in cell assays Adsorption to plastics or precipitation during incubation.Glassware: Use glass vials for intermediate dilutions. Serum: Ensure culture media contains FBS/BSA; proteins bind taxanes and keep them in solution (mimicking in vivo transport).
Extra peaks in HPLC (tR ~ relative to parent) C7-Epimerization (common in basic pH) or Hydrolysis (common in acidic/basic extremes).[1]Check pH: Ensure buffers are pH 6.0–7.0. Avoid pH > 7.5. Taxanes degrade rapidly in alkaline conditions.
Inconsistent IC50 values Serial dilution error.Solvent Matching: Ensure the % DMSO is constant across all dose points. Varying DMSO levels can affect cell permeability and solubility.

Part 5: Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution

Target: 10 mM Stock in DMSO (Volume dependent on mass). Note: MW of this compound ≈ 869.9 g/mol (Verify specific batch MW).[1][2]

  • Calculate: For 1 mg of powder:

    
    
    Example:
    
    
    . Dissolve in 115 µL DMSO for 10 mM.
  • Add Solvent: Add sterile, anhydrous DMSO directly to the vial.

  • Solubilize: Vortex vigorously for 30 seconds. Inspect visually.

  • Aliquot: Dispense into single-use aliquots (e.g., 10–20 µL) to avoid freeze-thaw cycles.

  • Store: -20°C (dark).

Protocol B: Aqueous Dilution for Cell Treatment (Self-Validating)

Target: 10 µM Working Solution in Media.

  • Thaw DMSO stock (10 mM) at Room Temp.

  • Intermediate Step (Critical): Prepare a 100 µM intermediate by diluting 1:100 in PBS/Media (e.g., 2 µL stock + 198 µL Media). Mix immediately.

  • Final Dilution: Dilute the intermediate 1:10 to reach 10 µM.

    • Why? Step-down dilution prevents the "shock" precipitation of a 1:1000 single-step jump.

  • Validate: Visually inspect for turbidity. If clear, proceed to treat cells within 15 minutes.

Part 6: Visualizing the Stability Landscape

Diagram 1: The Stability & Handling Workflow

This flowchart illustrates the critical decision points to prevent degradation and precipitation.

Gcluster_aqueousAqueous Working Solution (Danger Zone)PowderLyophilized Powder(Store at -20°C)ReconstitutionReconstitution(100% DMSO)Powder->ReconstitutionAdd DMSOStockStock Solution(Stable: Months at -20°C)Reconstitution->StockDilutionDilution into Media/Buffer(Supersaturated State)Stock->DilutionDilute > 1:1000UseImmediate Use(< 1 Hour)Dilution->UseOptimal PathPrecipitationPrecipitation(Physical Instability)Dilution->PrecipitationTime > 4h orCold (4°C) StorageHydrolysisHydrolysis/Epimerization(Chemical Instability)Dilution->HydrolysispH > 7.5 orLong term storage

Caption: Workflow for handling this compound. Green nodes indicate stable states; red/yellow nodes indicate high-risk phases requiring immediate action.[1]

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down helps in preventing it.

Degradationcluster_pathwaysDegradation MechanismsCompoundThis compound(Active)Epimer7-Epi-Metabolite(Thermodynamically Stable,Biologically Inactive)Compound->EpimerBasic pHHeatHydrolysisBaccatin III Derivative+ Side Chain CleavageCompound->HydrolysisStrong Acid/BaseLong Aqueous Exposure

Caption: Primary degradation pathways. The taxane ring is susceptible to C7-epimerization (reversible) and ester hydrolysis (irreversible) under aqueous stress.[1]

References

  • Donyai, P. & Sewell, G.J. (2006).[1] Physical and chemical stability of paclitaxel infusions in different container types.[3][4] Journal of Oncology Pharmacy Practice. Available at: [Link]

  • PubChem. Paclitaxel Compound Summary (Metabolism & Stability). National Library of Medicine. Available at: [Link][1]

Technical Support Center: Stability and Degradation of 3'-p-Hydroxypaclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 3'-p-Hydroxypaclitaxel. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical answers to common questions and troubleshooting scenarios encountered during the stability assessment of this important paclitaxel metabolite. Understanding the degradation pathways of this compound is critical for developing robust analytical methods, designing stable formulations, and ensuring regulatory compliance.

This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your own research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the stability and analysis of this compound.

Q1: What is this compound and why is its stability important?

A1: this compound is a primary human metabolite of paclitaxel, a widely used anticancer agent.[1] It is formed in the liver by cytochrome P450 enzymes (specifically CYP2C8 and CYP3A4) through hydroxylation at the para-position of the C-3' phenyl ring.[1] While less potent than its parent compound, it contributes to the overall therapeutic effect.[1]

Studying its stability is crucial for several reasons:

  • Pharmacokinetic Modeling: Understanding its degradation rate helps in accurately modeling the in vivo exposure and clearance of paclitaxel and its metabolites.

  • Analytical Method Validation: A stability-indicating analytical method must be able to separate the intact molecule from all potential degradation products to ensure accurate quantification in biological matrices.

  • Formulation Development: Although not typically formulated as a drug itself, understanding its stability profile informs the development of formulations for paclitaxel, as conditions that degrade the parent drug will likely affect the metabolite as well.

Q2: What are the expected major degradation pathways for a taxane derivative like this compound?

A2: The complex structure of taxanes, featuring numerous ester groups, a strained oxetane ring, and multiple chiral centers, makes them susceptible to several degradation pathways.[2] Based on extensive studies of paclitaxel, the degradation of this compound is expected to proceed via:

  • Hydrolysis (Base-Catalyzed): The ester linkages are the most labile parts of the molecule, especially under neutral to basic conditions.[3] Key reactions include epimerization at the C-7 position to form 7-epi-3'-p-hydroxypaclitaxel, and cleavage of the C-13 side chain.[2][4] Deacetylation at the C-10 position is also a common hydrolytic pathway.[4]

  • Hydrolysis (Acid-Catalyzed): Under acidic conditions, the primary degradation pathway involves the opening of the four-membered oxetane ring.[4][5] Deacetylation at C-10 can also occur.[4][5] Epimerization at C-7 is generally not observed under acidic conditions.[5]

  • Oxidation: While paclitaxel itself shows some degradation under oxidative stress (e.g., with hydrogen peroxide), the main product is often 10-deacetylpaclitaxel.[4] The introduction of a hydroxyl group on the phenyl ring of this compound could potentially increase its susceptibility to oxidation.

  • Photodegradation: Taxanes are known to be light-sensitive.[6] Exposure to high-intensity light can lead to the formation of various isomers and degradation products, with the most abundant photodegradant of paclitaxel being an isomer with a C3-C11 bridge.[4]

Q3: Which analytical techniques are most suitable for identifying and quantifying these degradation products?

A3: A multi-detector approach is the most robust strategy.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the foundational technique. A stability-indicating HPLC method, typically using a C18 or a Pentafluorophenyl (PFP) column, is developed to achieve chromatographic separation of the parent compound from its degradants.[7][8][9] UV detection, commonly at 227 nm or 230 nm, provides good sensitivity for the taxane chromophore.[8][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for structural elucidation of unknown impurities and degradants.[3][4] By providing accurate mass-to-charge (m/z) ratio and fragmentation data, LC-MS allows for the confident identification of products formed during stress testing.

  • Charged Aerosol Detection (CAD): CAD is a powerful complementary technique to UV detection, especially when degradants lack a strong chromophore or when reference standards are unavailable.[7] Since CAD response is independent of the chemical structure for non-volatile analytes, it allows for more accurate quantification of unknown impurities.[7]

Part 2: Troubleshooting and Experimental Guides

This section provides practical, step-by-step guidance for common experimental challenges in a question-and-answer format.

Q4: I'm designing a forced degradation study for this compound. What conditions should I use and how do I set up the experiment?

A4: A well-designed forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). A "one-size-fits-all" approach is not recommended; you should tailor the conditions based on the molecule's known chemistry.[11]

Here is a self-validating protocol to guide you:

Objective: To generate the primary degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Vials (clear and amber)

  • Calibrated HPLC-UV/MS system, pH meter, heating block/oven, photostability chamber.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Rationale: This organic stock prevents premature degradation before the stressor is applied.

  • Control Samples (Time Zero):

    • Unstressed Control: Dilute the stock solution with your mobile phase diluent to a final concentration of ~100 µg/mL. Analyze immediately. This is your T₀ reference.

    • Blank Controls: Prepare blanks for each stress condition (e.g., diluent + HCl, diluent + NaOH) without the drug. Rationale: This ensures that peaks observed are from drug degradation, not from the reagents or their interaction with the solvent.

  • Applying Stress Conditions: For each condition, dilute the stock solution into the stress medium. Aim for a final drug concentration of ~100 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60-80°C.[11] Pull samples at intervals (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature initially, as base hydrolysis is often rapid.[11] Pull samples at short intervals (e.g., 15, 30, 60, 120 minutes).

    • Oxidative Degradation: Use 3-30% H₂O₂.[11] Keep at room temperature. Pull samples at intervals (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the solution (in diluent) at 65°C for several hours or days.[7] For solid-state thermal stress, expose the powder to dry heat (e.g., 100°C for 5 hours).[8]

    • Photostability: Expose the solution in a clear vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Run a parallel sample in an amber vial as a dark control.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, controls, and blanks by your validated stability-indicating HPLC-UV and/or LC-MS method.

  • Data Evaluation:

    • Calculate the percentage degradation for each condition.

    • Check for peak purity of the parent compound.

    • Characterize the major degradants using MS data.

    • Calculate the mass balance to ensure all major products have been accounted for.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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Fig 1. Workflow for a Forced Degradation Study.

Q5: My chromatogram shows several new peaks after basic hydrolysis, and some of them are poorly resolved. How can I identify them and improve the separation?

A5: This is a classic challenge with taxane stability. Basic conditions are known to produce a complex mixture of degradants including 7-epipaclitaxel, 10-deacetylpaclitaxel, baccatin III, and the side-chain methyl ester.[4]

Step 1: Identification with LC-MS

The first step is to understand what you are trying to separate. An LC-MS analysis is invaluable here.

  • 7-epi-3'-p-hydroxypaclitaxel: This will have the same exact mass as the parent compound. Its identity is confirmed by a shift in retention time. The epimerization at C-7 is a well-documented pathway for paclitaxel under basic conditions.[2][4][12]

  • 10-deacetyl-3'-p-hydroxypaclitaxel: This will have a mass difference corresponding to the loss of an acetyl group (-42.01 Da).

  • Baccatin III derivatives: Cleavage of the entire C-13 side chain will result in a baccatin III core, which will have a significantly different mass.

  • Side-chain methyl ester: If methanol is present in your sample matrix, you may see cleavage of the side chain and subsequent esterification, leading to the paclitaxel sidechain methyl ester.[4]

Step 2: Improving Chromatographic Resolution

Once you have tentative identifications, you can optimize your HPLC method.

  • Column Chemistry: If you are using a standard C18 column, switching to a Pentafluorophenyl (PFP) column can provide alternative selectivity for aromatic and halogenated compounds, often improving the resolution of closely related taxane impurities.[7][9]

  • Mobile Phase Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) will increase run time but often provides the necessary resolution for critical pairs.

  • Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease viscosity and improve peak efficiency, though it may also alter selectivity.[8]

  • Mobile Phase Composition: While Acetonitrile/Water is common, substituting methanol for acetonitrile can sometimes reverse elution order or improve resolution for specific impurity pairs due to its different solvent properties.

Part 3: Data Interpretation and Key Degradants

This section summarizes the expected degradation products and illustrates the primary degradation pathways.

Summary of Potential Degradation Products

The following table summarizes the key degradants of this compound expected under various stress conditions, drawing parallels from known paclitaxel degradation.[4][5]

Stress ConditionMajor Degradation Pathway(s)Expected Degradation Product(s)Key Analytical Observation (LC-MS)
Acidic (e.g., 0.1 M HCl, heat)Oxetane ring opening, DeacetylationOxetane ring-opened product, 10-deacetyl-3'-p-hydroxypaclitaxelMass of Parent + 18 Da (H₂O addition), Mass of Parent - 42 Da
Basic (e.g., 0.1 M NaOH, RT)Epimerization, Ester hydrolysis7-epi-3'-p-hydroxypaclitaxel, 10-deacetyl-3'-p-hydroxypaclitaxel, Baccatin III coreIsomer (same mass, different RT), Mass of Parent - 42 Da, Side-chain cleavage product
Oxidative (e.g., 3% H₂O₂, RT)Deacetylation10-deacetyl-3'-p-hydroxypaclitaxelMass of Parent - 42 Da
Photolytic (High-intensity light)Isomerization, RearrangementC3-C11 bridged isomer and other isomersMultiple isomers (same mass, different RTs)
Thermal (Heat)Deacetylation, Epimerization10-deacetyl-3'-p-hydroxypaclitaxel, 7-epi-3'-p-hydroxypaclitaxelMass of Parent - 42 Da, Isomer (same mass, different RT)

Note: The exact product distribution and reaction rates will depend on the specific conditions (temperature, time, concentration) used.

Primary Degradation Pathways

The following diagram illustrates the key chemical transformations that this compound may undergo.

DegradationPathways

Fig 2. Potential Degradation Pathways of this compound.

References

  • Kovacs-Nolan, J., et al. (2003). Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 543-556. [Link]

  • Santos, T. (2024). Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Scholars Research Library. [Link]

  • Zhang, Y., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 76(6), 517-524. [Link]

  • Tian, X., & Stella, V. J. (2009). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions. Journal of Pharmaceutical Sciences, 98(2), 634-646. [Link]

  • Tian, X., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(4), 1235-1246. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Tian, X., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(2), 647-656. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(1), 1-14.
  • Alsante, K. M., et al. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 35(6), 48-57. [Link]

  • Agilent Technologies. (2014). Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. [Link]

  • Tian, X., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(4), 1235-1246. [Link]

Sources

Technical Support Center: Ensuring the Integrity of 3'-p-Hydroxypaclitaxel During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3'-p-Hydroxypaclitaxel. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the epimerization and degradation of this critical paclitaxel metabolite during storage. Our goal is to equip you with the necessary knowledge and protocols to ensure the stability and reliability of your experimental results.

Introduction: The Challenge of this compound Stability

This compound is a major metabolite of paclitaxel, a widely used chemotherapeutic agent. Its chemical integrity is paramount for accurate pharmacological and metabolic studies. Like its parent compound, this compound is susceptible to degradation, primarily through epimerization at the C-7 position and hydrolysis of its ester groups. This guide will provide a comprehensive overview of the factors influencing its stability and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of this compound, the hydroxyl group at the C-7 position of the taxane core is prone to this change, leading to the formation of the 7-epi-3'-p-hydroxypaclitaxel diastereomer. This is a significant concern because even a small change in the three-dimensional structure of the molecule can dramatically alter its biological activity and binding affinity to its target, tubulin. Therefore, the presence of the epimer can lead to inaccurate and unreliable experimental data.

Q2: What are the primary factors that cause the epimerization of this compound?

A2: The epimerization of taxanes like paclitaxel and its derivatives is primarily a base-catalyzed process.[1] This means that solutions with a pH above neutral (pH > 7) will significantly accelerate the rate of epimerization. Other contributing factors include elevated temperatures and the type of solvent used for storage.

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored at -20°C, desiccated, and protected from light. Under these conditions, the compound is expected to be stable for an extended period.

Q4: How should I prepare and store stock solutions of this compound?

A4: Stock solutions of this compound can be prepared by dissolving the compound in an appropriate organic solvent such as methanol or DMSO.[2] For short-term storage (up to 24 hours), it is recommended to keep the stock solution at 2-8°C. For longer-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize freeze-thaw cycles. A study on the stability of paclitaxel and its metabolites, including this compound, in mouse plasma and tumor homogenate found them to be stable for at least 30 days when stored at -20°C.[3]

Q5: What is the optimal pH for storing solutions of this compound?

A5: While specific data for this compound is limited, studies on paclitaxel indicate that it is most stable in a slightly acidic environment, around pH 4.[1] It is reasonable to assume a similar pH stability profile for its hydroxylated metabolite. Therefore, if preparing aqueous solutions or buffers containing this compound, maintaining a pH in the acidic range is advisable to minimize both epimerization and hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of a new peak close to the main this compound peak in HPLC analysis. This is a classic sign of epimerization , with the new peak likely being the 7-epi-epimer.1. Verify pH of solutions: Ensure all solvents and buffers are at a slightly acidic pH (around 4-5). Avoid any basic conditions. 2. Check storage temperature: Confirm that the compound and its solutions have been consistently stored at the recommended low temperatures (solid at -20°C; solutions at 2-8°C for short-term or -20°C/-80°C for long-term). 3. Minimize time at room temperature: Prepare solutions fresh and use them promptly. If they must be stored, do so at the appropriate low temperature immediately after preparation.
A decrease in the area of the this compound peak and the appearance of multiple new peaks. This suggests hydrolysis of the ester bonds in the molecule, in addition to possible epimerization.1. Strictly control pH: Hydrolysis is also accelerated by basic conditions. Maintain a slightly acidic pH. 2. Use aprotic solvents for stock solutions: Solvents like DMSO are less likely to participate in hydrolysis compared to protic solvents like methanol or ethanol, especially if water is present. 3. Ensure solvent purity: Use high-purity, anhydrous solvents to prepare stock solutions to minimize water content.
Precipitation observed in the stock solution upon storage. The concentration of the compound may have exceeded its solubility in the chosen solvent at the storage temperature.1. Prepare a less concentrated stock solution. 2. Consider a different solvent: If solubility is an issue, consult the literature for alternative solvents or solvent mixtures. 3. Gentle warming and sonication: Before use, you can try to redissolve the precipitate by gently warming the vial to room temperature and sonicating briefly. However, be cautious with heating as it can accelerate degradation.
Inconsistent results in biological assays. This could be due to the use of partially degraded or epimerized this compound.1. Perform a quality control check: Analyze an aliquot of your stock solution by HPLC to confirm its purity and the absence of significant degradation products before conducting biological experiments. 2. Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions from a solid compound that has been stored correctly.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Weigh out the required amount of this compound using a calibrated analytical balance in a fume hood. For a 10 mM solution, you will need approximately 8.699 mg per 1 mL of DMSO.

  • Transfer the weighed compound to a sterile microcentrifuge tube or an amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the tube/vial.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary, but prolonged heating should be avoided.

  • Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from established protocols for paclitaxel and its metabolites and is designed to separate this compound from its potential C-7 epimer and other degradation products.[3][4]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like 0.1% formic acid to improve peak shape and maintain an acidic pH).

    • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over a period of 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 227 nm

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Dilute a small aliquot of your this compound stock solution in the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • The retention time of this compound should be determined using a pure standard.

  • The appearance of a peak with a slightly different retention time, often eluting just before or after the main peak, is indicative of epimer formation.

  • The presence of other peaks may indicate hydrolysis or other degradation pathways.

  • Quantify the percentage of the epimer and other degradation products by integrating the peak areas.

Visualizing the Epimerization Process

The following diagram illustrates the reversible epimerization of this compound at the C-7 position, which is accelerated under basic conditions.

epimerization This compound This compound 7-epi-3'-p-Hydroxypaclitaxel 7-epi-3'-p-Hydroxypaclitaxel This compound->7-epi-3'-p-Hydroxypaclitaxel Base-catalyzed epimerization

Caption: Reversible epimerization of this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the steps to assess the stability of your this compound sample under different storage conditions.

stability_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound stock solution cond1 Condition 1: -20°C, dark prep->cond1 cond2 Condition 2: 4°C, dark prep->cond2 cond3 Condition 3: Room Temp, light prep->cond3 hplc HPLC analysis at different time points (e.g., 0, 24h, 48h, 1 week) cond1->hplc cond2->hplc cond3->hplc data Data Analysis: Quantify epimer and degradation products hplc->data

Caption: Workflow for assessing the stability of this compound.

Summary of Recommended Storage Conditions

Form Solvent Temperature Duration Protection
SolidN/A-20°CLong-termDesiccate, Protect from light
Stock SolutionDMSO or Methanol2-8°CShort-term (≤ 24 hours)Protect from light
Stock SolutionDMSO or Methanol-20°C or -80°CLong-term (≥ 30 days[3])Protect from light
Aqueous DilutionsBuffered Saline (pH 4-5)2-8°CUse immediatelyProtect from light

References

  • Donyai, P., & Sewell, G. (2006). Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice, 12(4), 211–222.
  • Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: EPIMERIZATION. Journal of Pharmaceutical Sciences, 97(3), 1224–1235.
  • Zhang, Y., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Molecules, 28(2), 863.
  • Liu, Y., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(6), 674–680.
  • Pfizer Inc. (2022). PACLITAXEL injection, USP How Supplied/Storage and Handling. Retrieved from [Link]

  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(10), 3895–3904.

Sources

Identifying and minimizing analytical interferences for 3'-p-Hydroxypaclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Analytical Interferences for 3'-p-Hydroxypaclitaxel

Introduction: The "Isomer Trap" in Taxane Analysis

Welcome to the technical support hub for Taxane metabolism. If you are analyzing This compound (3'-p-OHP) , you are likely facing a specific set of challenges. This metabolite, formed primarily by CYP3A4 , is a structural isomer of 6


-hydroxypaclitaxel (6

-OHP)
, which is formed by CYP2C8.

Both metabolites share the same precursor mass (


) and often co-exist in biological matrices (plasma, microsomes). The failure to chromatographically separate these two isomers is the #1 cause of data interference in Paclitaxel PK/PD studies.

This guide provides a self-validating workflow to isolate 3'-p-OHP from its isomers and matrix suppressors.

Module 1: Chromatographic Resolution (Primary Defense)

The Core Issue: Mass spectrometry alone cannot easily distinguish 3'-p-OHP from 6


-OHP because they are isobaric. You must achieve baseline chromatographic separation.
Critical Elution Order

In a standard Reverse Phase (C18) system, the elution order is dictated by polarity:

  • 6

    
    -OHP  (Most Polar - Elutes First)
    
  • 3'-p-OHP (Intermediate - Target Analyte )

  • Paclitaxel (Parent - Most Hydrophobic - Elutes Last)

Recommended Protocol: Gradient Optimization
  • Column: High-efficiency C18 (e.g., Phenomenex Synergi Polar RP or Waters SunFire C18),

    
     mm or 
    
    
    
    mm, sub-3
    
    
    m particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Flow Rate:

    
     mL/min.
    

Troubleshooting Logic: If 3'-p-OHP and 6


-OHP co-elute, do not rely on MS resolution. Flatten your gradient slope between 30% and 50% B.

ChromatographyLogic Start Start: Peaks Co-eluting? CheckRT Check Retention Time (RT) Is 3'-p-OHP eluting 2nd? Start->CheckRT Gradient Action: Flatten Gradient (Reduce %B slope by 50%) CheckRT->Gradient No Separation Column Action: Switch Column Selectivity (Try PFP or Polar-RP) CheckRT->Column Still Merged Success Baseline Separation Achieved (Resolution > 1.5) CheckRT->Success Separated Gradient->CheckRT Column->Success

Figure 1: Decision tree for resolving Taxane isomers.

Module 2: Mass Spectrometry Optimization (Specificity Layer)

The Core Issue: While both isomers share the parent mass (


 870), they fragment differently. Leveraging specific transitions can improve signal-to-noise (S/N) and specificity.
MRM Transition Table

Use Positive ESI (


). The following transitions are validated for distinguishing the taxanes.
AnalytePrecursor (

)
Product (

)
TypeNotes
Paclitaxel (Parent) 854.5286.0QuantifierSide chain fragment.[2][3]
6

-OHP (Interference)
870.5286.0QuantifierCommon fragment (Side chain).
3'-p-OHP (Target) 870.5 569.5 Specific Unique fragment. Distinct from 6

.
3'-p-OHP (Alt) 870.5286.0QualifierShared with 6

(Less specific).

Expert Insight: Most protocols monitor the


 transition for both metabolites. However, if you have partial co-elution, switch the 3'-p-OHP quantifier to 

. This fragment is specific to the 3'-position hydroxylation and is absent or very low in the 6

isomer.

Module 3: Sample Preparation (Matrix Defense)

The Core Issue: Protein Precipitation (PPT) leaves significant phospholipids that cause ion suppression, particularly for hydrophobic compounds like Taxanes.

Protocol: Liquid-Liquid Extraction (LLE)

LLE is superior to PPT for Taxanes, providing cleaner baselines and higher recovery.

  • Aliquot: 100

    
    L Plasma.
    
  • IS Spike: Add 10

    
    L Internal Standard (e.g., 
    
    
    
    C
    
    
    -Paclitaxel or Docetaxel).
  • Extraction Solvent: Add 1 mL MTBE (Methyl tert-butyl ether) .[4]

    • Why? MTBE extracts taxanes efficiently while leaving polar matrix components behind.

  • Agitation: Vortex 5 min; Centrifuge 10 min at 4000 rpm.

  • Transfer: Move supernatant to a clean glass tube.

  • Dry: Evaporate under Nitrogen at 35°C.

  • Reconstitute: 100

    
    L of Mobile Phase (30:70 ACN:Water).
    

SamplePrep Plasma Plasma Sample LLE Add MTBE (Liquid-Liquid Extraction) Plasma->LLE PhaseSep Phase Separation (Taxanes in Upper Organic Layer) LLE->PhaseSep Dry Evaporate & Reconstitute PhaseSep->Dry

Figure 2: LLE Workflow for minimizing phospholipid interference.

Troubleshooting FAQ

Q1: My 3'-p-OHP peak intensity is fluctuating wildly between injections.

  • Cause: This is often "Carryover." Taxanes are sticky hydrophobic compounds.

  • Solution: Implement a needle wash with high organic strength (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid). Do not use 100% water as a wash.

Q2: I see a peak at the 3'-p-OHP retention time in my blank plasma.

  • Cause: Contamination or Crosstalk.

  • Solution: Check your MRM pause times. If 6

    
    -OHP is eluting immediately before, the quadrupole might not be clearing fast enough (Crosstalk). Also, verify your Internal Standard purity; labeled Paclitaxel can sometimes contain trace amounts of unlabeled metabolites.
    

Q3: Can I use HPLC-UV instead of LC-MS/MS?

  • Answer: Only for high-concentration samples (microsomal incubations > 1

    
    M). For plasma PK (ng/mL levels), UV lacks the sensitivity and selectivity to distinguish the metabolites from endogenous interferences.
    

References

  • NIH/PubMed: Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS.[3] (Describes the separation of isomers and validated transitions).

  • ResearchGate: Measurement of paclitaxel in biological matrices: high-throughput liquid chromatographic-tandem mass spectrometric quantification. (Details the MTBE extraction method).

  • MDPI: The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS. (Confirming the 870 -> 569 transition specificity).

Sources

Technical Support Center: Purity Assessment of Synthetic 3'-p-Hydroxypaclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Analytical Characterization & Troubleshooting for Synthetic 3'-p-Hydroxypaclitaxel Case ID: 3pOHP-PUR-2024

Executive Summary

Synthetic this compound (3'-p-OHP) is a critical reference standard for pharmacokinetic (PK) and metabolic stability studies. Unlike biological isolates, synthetic standards carry unique impurity profiles derived from the semi-synthetic coupling of Baccatin III with phenylisoserine side chains. This guide addresses the specific challenges of validating this metabolite, distinguishing it from its regioisomer (6


-Hydroxypaclitaxel), and ensuring data integrity in drug development workflows.

Module 1: Chromatographic Separation (HPLC/UHPLC)

Q: How do I achieve baseline resolution between this compound, Paclitaxel, and 6 -Hydroxypaclitaxel?

A: Separation is challenging due to the structural similarity of the hydroxylated metabolites. The critical parameter is the stationary phase selectivity for polar-embedded groups. Standard C18 columns often fail to resolve the 3'-p-OHP and 6


-OHP isomers adequately.

Recommended Protocol:

ParameterSpecificationRationale
Column Phenomenex Synergi Polar-RP or Waters SunFire C18 (150 x 2.1 mm, 3.5 µm)Ether-linked phenyl phases (Polar-RP) provide superior selectivity for aromatic hydroxylations compared to standard alkyl phases.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of silanols, reducing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic solvent maximizes dipole-dipole interactions.
Gradient 0-2 min: 30% B; 2-10 min: 30%→80% B; 10-12 min: 80% BShallow gradient slope (approx 5% B/min) is required to resolve the regioisomers.
Flow Rate 0.3 mL/min (for 2.1 mm ID)Lower flow rates enhance mass transfer efficiency for large taxane molecules.
Detection UV @ 227 nmMax absorption for the taxane ring system.

Troubleshooting Guide:

  • Issue: Co-elution of 3'-p-OHP and Paclitaxel.

    • Fix: Decrease the initial organic concentration to 25%. 3'-p-OHP is more polar than Paclitaxel and should elute earlier.

  • Issue: Peak Tailing.

    • Fix: Taxanes are prone to silanol interactions. Ensure column temperature is maintained at 35-40°C to improve kinetics and peak shape.

Module 2: Structural Confirmation (MS & NMR)

Q: How do I distinguish 3'-p-OHP from other isomers using MS and NMR?

A: You must validate the position of the hydroxyl group. In synthetic samples, the primary risk is not just the 6


-isomer (biological), but also side-chain stereoisomers  introduced during the coupling reaction.
1. Mass Spectrometry (LC-MS/MS)

The parent ion for 3'-p-OHP is m/z 870.3 [M+H]⁺ (compared to 854.3 for Paclitaxel).

  • Differentiation Strategy:

    • Fragment m/z 286: Represents the hydroxylated side chain (3'-p-hydroxyphenylisoserine). This fragment is absent in 6

      
      -OHP (which has a native side chain, m/z 270) and Paclitaxel.
      
    • Fragment m/z 585: Represents the Baccatin III core. In 3'-p-OHP, this core is unmodified (mass matches Paclitaxel core). In 6

      
      -OHP, this core is +16 Da (m/z 601).
      
2. Nuclear Magnetic Resonance (

H NMR)

The aromatic region (7.0 - 8.2 ppm) is diagnostic.[1]

  • Paclitaxel: The C3'-phenyl ring shows a multiplet pattern typical of a mono-substituted benzene.

  • 3'-p-OHP: The C3'-phenyl ring transforms into an AA'BB' system (two doublets) due to para-substitution. Look for two doublets integrating to 2H each in the aromatic region, distinct from the benzoate signals.

Module 3: Synthetic Impurity Profiling

Q: What specific impurities should I screen for in synthetic batches?

A: Unlike biological extraction, synthetic 3'-p-OHP is typically produced by coupling protected Baccatin III with a modified side chain. This route introduces unique impurities that can skew toxicity or binding assays.

Critical Synthetic Impurities List:

ImpurityOriginDetection Strategy
Baccatin III Unreacted starting materialEarly eluting peak (RP-HPLC); MS m/z 587 [M+H]⁺.
7-epi-3'-p-OHP Epimerization at C7 during basic deprotectionElutes just before or after the main peak. Requires high-resolution HPLC.
Oxazoline Derivative Incomplete hydrolysis of side-chain precursorAcid-labile intermediate; check for m/z [M-18]⁺ signals.
Protecting Group Adducts Incomplete deprotection (e.g., Troc, TES)Late-eluting lipophilic peaks; check NMR for unexpected alkyl/silyl signals.

Module 4: Stability & Handling

Q: My standard concentration is dropping over time. Is 3'-p-OHP unstable?

A: Yes, taxanes are susceptible to two primary degradation pathways, accelerated by improper storage.

  • C7 Epimerization: The C7-hydroxyl group is stereochemically labile. In basic or even neutral aqueous solutions, it irreversibly isomerizes to the 7-epi form (thermodynamically more stable but biologically less active).

    • Prevention: Store stock solutions in acidified methanol (0.1% acetic acid) at -80°C. Avoid phosphate buffers > pH 7.0 for prolonged periods.

  • Ester Hydrolysis: The C13 side chain ester is susceptible to hydrolysis, releasing the side chain and Baccatin III core.

    • Prevention: Strictly anhydrous conditions for solid storage. Reconstitute immediately prior to use.

Workflow Visualization

The following diagram outlines the logical flow for assessing the purity of a synthetic batch, from initial receipt to final release.

PurityAssessment Start Synthetic 3'-p-OHP Batch Received HPLC Step 1: RP-HPLC (C18/Polar-RP) Gradient: 30-80% ACN Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck MS_Analysis Step 2: LC-MS/MS Target: m/z 870 -> 286 (Side Chain) PurityCheck->MS_Analysis Yes ImpurityID Impurity Profiling Check: Baccatin III, 7-epi isomers PurityCheck->ImpurityID No NMR_Analysis Step 3: 1H NMR Check: AA'BB' Aromatic System MS_Analysis->NMR_Analysis Release BATCH RELEASED Store @ -80°C NMR_Analysis->Release Confirmed Reject REPROCESS / REJECT Purify via Prep-HPLC NMR_Analysis->Reject Structure Invalid ImpurityID->Reject

Caption: Decision matrix for the analytical validation of synthetic this compound, prioritizing chromatographic resolution and structural confirmation.

References

  • Separation of Taxane Metabolites: Use of column switching and specific stationary phases for resolving paclitaxel metabolites. Quantitative determination of paclitaxel and its metabolites in human plasma using column-switching liquid chromatography/tandem mass spectrometry.

  • Metabolic Pathways & Structure: Detailed mechanisms of CYP3A4 vs CYP2C8 hydroxylation. Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8.

  • Mass Spectrometry Characterization: Fragmentation pathways and quantitative methods for 3'-p-OHP. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS.

  • Stability of Taxanes: Data on thermal and pH stability of paclitaxel derivatives. Physical and chemical stability of paclitaxel infusions in different container types.

  • Synthetic Precursors: Role of Baccatin III in semi-synthesis and potential impurities. Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III.

Sources

Validation & Comparative

A Comparative Guide for Researchers: Assessing the Contribution of 3'-p-Hydroxypaclitaxel to Overall Paclitaxel Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of paclitaxel and its primary metabolite, 3'-p-hydroxypaclitaxel, to elucidate the contribution of the metabolite to the overall therapeutic efficacy of paclitaxel. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and pharmacology.

Introduction: The Clinical Significance of Paclitaxel and the Question of its Metabolites

Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancers.[1] Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Given its extensive clinical use, a thorough understanding of its metabolic fate and the bioactivity of its metabolites is paramount for optimizing therapeutic strategies and managing patient outcomes.

Paclitaxel undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3] This process generates several metabolites, with this compound being one of the most significant. The central question this guide addresses is the extent to which this metabolite contributes to the overall anti-cancer activity observed during paclitaxel therapy. While often considered less potent than the parent drug, this compound is not inert and its presence has clinical implications.[4]

The Metabolic Journey: From Paclitaxel to this compound

The biotransformation of paclitaxel is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic window. The formation of this compound is a key step in this process.

Key Enzymes and Pathway:

  • CYP3A4: This is the principal enzyme responsible for the conversion of paclitaxel to this compound through hydroxylation at the para-position of the 3'-phenyl ring.[4]

  • CYP2C8: While primarily responsible for the formation of another major metabolite, 6α-hydroxypaclitaxel, CYP2C8 also contributes to a lesser extent to the formation of this compound.[3]

The hydroxylation of paclitaxel to this compound increases the molecule's polarity, which facilitates its excretion from the body.[4] This metabolic conversion is a crucial clearance mechanism for the parent drug.

G cluster_0 Hepatic Metabolism Paclitaxel Paclitaxel Metabolite1 This compound Paclitaxel->Metabolite1 CYP3A4 (major) CYP2C8 (minor) Metabolite2 6α-Hydroxypaclitaxel Paclitaxel->Metabolite2 CYP2C8 (major) Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Metabolic pathway of paclitaxel.

Comparative Efficacy: A Quantitative Look at Potency

While qualitatively described as less potent, quantitative data is essential to truly understand the contribution of this compound. Direct head-to-head comparisons in cancer cell lines are limited in publicly available literature; however, studies on hematopoietic progenitor cells provide a valuable insight into the relative potency.

It has been reported that this compound exhibits some cytotoxic activity against the human A2780 ovarian carcinoma cell line.[5] However, a more quantitative comparison reveals a significant difference in potency. All paclitaxel metabolites are toxic to hematopoietic progenitors, but to a much lesser extent than the parent drug.[5] The mean concentrations for 50% inhibition of colony formation (IC50) were found to be 4 nM for paclitaxel and 60 nM for this compound, indicating a 15-fold lower potency for the metabolite in this cell type.[5] Other sources suggest that due to their increased polarity, metabolites like this compound penetrate cells poorly, rendering them inactive or significantly less cytotoxic than paclitaxel in in-vitro studies.[6]

CompoundCell TypeIC50 ValueFold Difference (vs. Paclitaxel)Reference
Paclitaxel Hematopoietic Progenitors4 nM1x[5]
This compound Hematopoietic Progenitors60 nM15x[5]
Paclitaxel Human Tumour Cell Lines (range)2.5 - 7.5 nM-[7]

Table 1: Comparative IC50 Values of Paclitaxel and this compound.

The reduced potency of this compound is attributed to a lower binding affinity for tubulin, the molecular target of taxanes.[4] Despite this, the metabolite still retains the fundamental mechanism of action: microtubule stabilization.[4]

Experimental Protocols for Comparative Assessment

To rigorously assess the relative contributions of paclitaxel and this compound to overall efficacy, well-controlled in vitro experiments are crucial. The following are detailed protocols for key assays.

Comparative In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine and compare the IC50 values of paclitaxel and this compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Paclitaxel and this compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of paclitaxel and this compound in complete medium from a concentrated stock solution in DMSO. A typical concentration range would be 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or vehicle control.

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with occasional gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for both compounds using a suitable software package.

In Vitro Microtubule Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of tubulin into microtubules by monitoring the change in turbidity of the solution.

Objective: To compare the microtubule-stabilizing effects of paclitaxel and this compound.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9)

  • Paclitaxel and this compound

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

  • 96-well, half-area, UV-transparent plates

Protocol:

  • Preparation:

    • Prepare stock solutions of paclitaxel and this compound in DMSO.

    • On ice, prepare the tubulin solution in polymerization buffer containing GTP to the desired final concentration (e.g., 3 mg/mL).

  • Assay Setup:

    • In a pre-chilled 96-well plate on ice, add the test compounds (paclitaxel, this compound, and a DMSO vehicle control) to their respective wells.

    • Add the cold tubulin/GTP solution to each well.

  • Measurement:

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each compound.

    • Compare the polymerization curves. An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule stabilization.

    • Quantify parameters such as the maximum velocity (Vmax) of polymerization and the final plateau of absorbance to compare the potency of the two compounds.

G cluster_1 Experimental Workflow Start Prepare Cells & Compounds MTT MTT Assay Start->MTT Cytotoxicity Tubulin Microtubule Polymerization Assay Start->Tubulin Mechanism Analysis Data Analysis & IC50 Determination MTT->Analysis Tubulin->Analysis

Figure 2: General experimental workflow for comparing paclitaxel and its metabolite.

Pharmacokinetics and Clinical Implications

The pharmacokinetic profiles of paclitaxel and its metabolites are complex and can be influenced by various factors, including the infusion duration and potential drug-drug interactions.[8] this compound generally exhibits a shorter half-life and different tissue distribution compared to paclitaxel.[4]

While the direct anti-cancer contribution of this compound may be limited by its reduced potency and poorer cell permeability, its formation is intrinsically linked to the overall therapeutic outcome. The rate of paclitaxel metabolism can influence the duration of exposure of cancer cells to the more potent parent drug. Genetic variations in CYP3A4 and CYP2C8 can lead to inter-individual differences in paclitaxel metabolism, potentially affecting both efficacy and toxicity.[4]

Therefore, while this compound itself may not be a major direct contributor to tumor cell killing, its formation is a critical component of paclitaxel's overall pharmacology that warrants consideration in drug development and clinical practice.

Conclusion

References

  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104–1109. [Link]

  • Santos T. (2024). Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Der Pharma Lettre, 16:11-12. [Link]

  • Not available.
  • Ohtsu, T., Sasaki, Y., Tamura, T., Miyata, Y., Nakanomyo, H., Nishiwaki, Y., & Saijo, N. (1995). Clinical pharmacokinetics and pharmacodynamics of paclitaxel: a 3-hour infusion versus a 24-hour infusion. Clinical cancer research : an official journal of the American Association for Cancer Research, 1(6), 599–606. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Agarwal, R., & Kaye, S. B. (2003). Ovarian cancer: a clinical and translational update. Postgraduate medical journal, 79(938), 677–683. [Link]

  • Not available.
  • Huang, H., Huang, H., Sun, Y., & Liu, Q. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Molecules (Basel, Switzerland), 28(3), 1027. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Ghafourian, T., & Yu, L. (2005). Mechanism-Based Pharmacokinetic and Pharmacodynamic Modelling of Paclitaxel. Uppsala University. [Link]

  • Not available.

Sources

Comparative toxicity profile of 3'-p-Hydroxypaclitaxel and paclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Paclitaxel (PTX) , a premier taxane chemotherapeutic, and its specific metabolite, 3'-p-Hydroxypaclitaxel (3'-p-OH-Pac) .

While Paclitaxel is the primary pharmacological driver of efficacy and toxicity in standard chemotherapy regimens, 3'-p-OH-Pac represents a critical node in the drug's metabolic clearance.[1] The core verdict is that this compound exhibits significantly reduced cytotoxicity and tubulin-binding affinity compared to the parent compound. Consequently, the metabolic conversion of Paclitaxel to 3'-p-OH-Pac via CYP3A4 is functionally a detoxification pathway. Clinical data indicates that patients with reduced CYP3A4 activity (and thus lower levels of this metabolite) experience higher rates of severe neurotoxicity, confirming the metabolite's comparatively benign profile.

Metabolic Context & Structural Relationship

To understand the toxicity differential, one must first map the metabolic origin. Paclitaxel is extensively metabolized in the liver by the cytochrome P450 system.[1][2]

  • CYP2C8: Converts Paclitaxel to 6α-hydroxypaclitaxel (Major metabolite).[2]

  • CYP3A4: Converts Paclitaxel to This compound (Minor metabolite).[1][2]

The formation of 3'-p-OH-Pac involves the hydroxylation of the phenyl ring at the C3' position of the side chain.[1] This structural modification increases the molecule's polarity, facilitating biliary excretion, but also alters its fit within the taxane-binding pocket of


-tubulin.
Visualization: Metabolic Pathway of Paclitaxel

PaclitaxelMetabolism PTX Paclitaxel (Parent Drug) Metabolite1 6α-Hydroxypaclitaxel (Major Metabolite) PTX->Metabolite1 Hydroxylation (Major Route) Metabolite2 This compound (Subject of Study) PTX->Metabolite2 Hydroxylation (Minor Route) CYP2C8 CYP2C8 CYP2C8->PTX Catalyst CYP3A4 CYP3A4 CYP3A4->PTX Catalyst DiOH 6α, 3'-p-Dihydroxypaclitaxel (Inactive) Metabolite1->DiOH CYP3A4 Metabolite2->DiOH CYP2C8

Figure 1: Hepatic biotransformation of Paclitaxel.[2] The conversion to this compound is mediated exclusively by CYP3A4.

Comparative Toxicity & Potency Profile

Mechanistic Basis of Toxicity

Both compounds share the same mechanism of action: binding to the


-subunit of tubulin to stabilize microtubules, preventing depolymerization. This leads to mitotic arrest at the G2/M phase and subsequent apoptosis.[3]

However, the affinity determines the toxicity. The addition of the hydroxyl group at the 3' position interferes with the hydrophobic interactions required for high-affinity binding to the taxane pocket.

Quantitative Comparison Data

The following table synthesizes data regarding the relative potency and toxicity markers.

FeaturePaclitaxel (Parent)This compound (Metabolite)Comparative Insight
Primary Target

-Tubulin (Taxane site)

-Tubulin (Taxane site)
Same target, different binding energy.
Tubulin Binding Affinity High (

)
Reduced (

)
Metabolite binds loosely; easier to wash out.
Cytotoxicity (IC50) 2.5 – 7.5 nM (Ovarian/Breast lines)> 100 nM (Estimated)Metabolite is ~20-30x less potent.
Neurotoxicity Potential High (Dose-limiting)LowHigh parent drug exposure correlates with neuropathy; metabolite formation reduces this risk.
Elimination Route Biliary/Fecal (Minor Renal)Biliary/FecalHydroxylation increases water solubility for excretion.
Clinical Toxicity Implications

The toxicity profile of 3'-p-OH-Pac is best understood through pharmacogenetics:

  • Poor CYP3A4 Metabolizers: Patients with genetic variants (e.g., CYP3A4*22) that reduce enzyme activity have higher plasma concentrations of Paclitaxel and lower concentrations of 3'-p-OH-Pac.

  • Outcome: These patients experience significantly higher rates of Grade 3/4 Neurotoxicity .

Experimental Protocols for Validation

To objectively verify the reduced toxicity profile in a lab setting, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 differential between the parent and metabolite.

  • Cell Seeding: Seed human breast cancer cells (e.g., MCF-7 or MDA-MB-231) into 96-well plates at a density of

    
     cells/well.
    
  • Equilibration: Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment:

    • Prepare stock solutions of Paclitaxel and this compound in DMSO.

    • Perform serial dilutions (range: 0.1 nM to 1000 nM).

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (known cytotoxic agent).

  • Incubation: Treat cells for 72 hours.

  • Detection: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

    • Expected Result: Paclitaxel curve will shift left (lower IC50); 3'-p-OH-Pac curve will shift right (higher IC50).

Protocol B: In Vitro Microtubule Polymerization Assay

Objective: Compare the ability of each compound to drive tubulin assembly (Vmax and Polymer Mass).

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Baseline: Keep tubulin on ice (depolymerized state).

  • Induction: Add Paclitaxel or 3'-p-OH-Pac at equimolar concentrations (e.g., 10

    
    ).
    
  • Monitoring: Transfer to a spectrophotometer cuvette heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Lag Time: Time to onset of polymerization.

    • Vmax: Maximum rate of assembly (slope of the linear phase).

    • Steady State: Final absorbance plateau (indicates total polymer mass).

    • Expected Result: Paclitaxel will induce faster polymerization (higher Vmax) and a higher steady-state plateau than 3'-p-OH-Pac.

Visualization: Assay Workflow

AssayWorkflow Start Purified Tubulin + GTP (4°C) Split Divide into Treatment Groups Start->Split GroupA Group A: Paclitaxel (10 µM) Split->GroupA GroupB Group B: 3'-p-OH-Pac (10 µM) Split->GroupB GroupC Group C: Vehicle (DMSO) Split->GroupC Measure Measure OD340nm @ 37°C (60 mins) GroupA->Measure GroupB->Measure GroupC->Measure Analyze Compare Vmax & Plateau Measure->Analyze

Figure 2: Workflow for Tubulin Polymerization Assay to assess biological potency.

References

  • Metabolism of Paclitaxel: Paclitaxel - StatPearls - NCBI Bookshelf. National Institutes of Health. Link

  • CYP3A4 and Neurotoxicity: CYP3A422 Genotype and Systemic Exposure Affect Paclitaxel-Induced Neurotoxicity*. Clinical Cancer Research. Link

  • Metabolite Activity: Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Scholars Research Library. Link

  • Cytotoxicity Data: IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays. PubMed Central.[4] Link

  • Mechanism of Action: Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death.[5] PubMed Central.[4] Link

Sources

Validating the Role of CYP3A4 in 3'-p-Hydroxypaclitaxel Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Experimental Validation Systems

Executive Summary: The Metabolic Bifurcation

Paclitaxel (Taxol) elimination is a critical safety parameter in oncology. Its hepatic metabolism is defined by a strict bifurcation between two cytochrome P450 isoforms.[1] While CYP2C8 generates the major metabolite (6α-hydroxypaclitaxel), CYP3A4 is responsible for the formation of 3'-p-hydroxypaclitaxel .[1][2][3][4]

Validating the specific contribution of CYP3A4 is not merely an academic exercise; it is essential for predicting drug-drug interactions (DDIs), particularly with concomitant use of CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin). This guide objectively compares the two primary "products" used for this validation—Recombinant Enzymes (rCYP) versus Human Liver Microsomes (HLM) with Chemical Inhibition —and provides a self-validating protocol for definitive confirmation.

Metabolic Pathway Visualization

The following diagram illustrates the competitive hydroxylation pathways that define Paclitaxel clearance.

Paclitaxel_Metabolism Paclitaxel Paclitaxel (Parent Drug) CYP2C8 CYP2C8 (Primary Pathway) Paclitaxel->CYP2C8 CYP3A4 CYP3A4 (Target Pathway) Paclitaxel->CYP3A4 Metabolite_6a 6α-hydroxypaclitaxel (Major Metabolite) CYP2C8->Metabolite_6a Alkane Hydroxylation Dihydroxy 6α,3'-p-dihydroxypaclitaxel (Secondary Metabolite) CYP2C8->Dihydroxy Metabolite_3p This compound (CYP3A4 Specific) CYP3A4->Metabolite_3p Aromatic Hydroxylation CYP3A4->Dihydroxy Metabolite_6a->CYP3A4 Secondary Metabolite_3p->CYP2C8 Secondary

Figure 1: The metabolic bifurcation of Paclitaxel.[4] Note the distinct structural outcomes: CYP2C8 targets the taxane ring (alkane), while CYP3A4 targets the side chain (aromatic).[1][3]

Comparative Analysis: Recombinant Systems vs. HLM + Inhibition

When validating CYP3A4's role, researchers must choose between isolating the enzyme (Recombinant) or isolating the activity within a complex mixture (HLM + Inhibitors).

Table 1: System Performance Comparison
FeatureSystem A: Recombinant CYP3A4 (rCYP) System B: HLM + Selective Inhibition
Primary Utility Determining intrinsic kinetic constants (

,

) and metabolite ID.
Determining "Fraction Metabolized" (

) and clinical relevance.
Physiological Relevance Low. Lacks competitive substrates and accessory proteins (POR, Cyt b5) at native ratios.High. Reflects the natural abundance of CYP2C8 vs. CYP3A4 in human liver.
Specificity Absolute. Only CYP3A4 is present; any product formed is 3A4-derived.Conditional. Relies on the selectivity of the inhibitor used (e.g., Ketoconazole).
Sensitivity High signal-to-noise ratio; ideal for detecting minor metabolites.Moderate; background noise from other lipids/proteins can interfere.
Cost Per Data Point High (requires expensive Supersomes/Baculosomes).Low (HLM is a commodity reagent).
Risk Factor Overestimation. Often predicts higher clearance than observed in vivo due to high enzyme density.Non-Specific Inhibition. Inhibitors may cross-react (e.g., Quercetin affecting 3A4 at high conc).
Expert Insight: Which to Choose?
  • Use rCYP when: You are in early discovery and need to confirm if CYP3A4 is capable of forming this compound at all.

  • Use HLM + Inhibition when: You are in late-stage development and need to quantify how much CYP3A4 contributes to total clearance relative to CYP2C8. This is the gold standard for regulatory submissions.

Experimental Protocol: The "Chemical Knockout" Validation

This protocol uses Human Liver Microsomes (HLM) with specific chemical inhibitors to validate CYP3A4 activity. It is designed to be self-validating by including a CYP2C8-specific inhibitor as a negative control for this compound formation.

Materials Required[2][3][5][6][7][8][9][10]
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL).

  • Substrate: Paclitaxel (10 mM stock in methanol).

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Inhibitor A (CYP3A4 Specific): Ketoconazole (highly potent) or Troleandomycin (mechanism-based).

  • Inhibitor B (CYP2C8 Specific): Montelukast or Quercetin.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow

1. Preparation of Incubation Mixtures Prepare four parallel reaction sets (


 each):
  • Set A (Control): HLM + Paclitaxel + Vehicle (1% MeOH).

  • Set B (3A4 Block): HLM + Paclitaxel + Ketoconazole (1 µM) .

  • Set C (2C8 Block): HLM + Paclitaxel + Montelukast (1 µM) .

  • Set D (Double Block): HLM + Paclitaxel + Ketoconazole + Montelukast.

2. Pre-Incubation (Critical Step)

  • Mix microsomes (final conc. 0.5 mg/mL) with inhibitors and buffer.

  • Why? Allows the inhibitor to bind the active site before the substrate competes.

  • Incubate at 37°C for 5 minutes.

3. Reaction Initiation

  • Add Paclitaxel (final conc. 10 µM, approx

    
    ) to all wells.
    
  • Add NADPH generating system to initiate metabolism.[2]

  • Incubate at 37°C for 30 minutes (ensure linear range).

4. Termination & Extraction

  • Quench with ice-cold Acetonitrile containing internal standard (e.g., Cephalomannine).

  • Centrifuge at 3000 x g for 10 mins to pellet protein.

5. Analysis (LC-MS/MS)

  • Monitor MRM transitions for:

    • This compound (CYP3A4 marker) [2][5]

    • 6α-hydroxypaclitaxel (CYP2C8 marker) [4]

  • Note: These isomers have identical mass; chromatographic separation is mandatory.

Data Interpretation & Acceptance Criteria

To validate CYP3A4's role, the data must meet these logic gates:

  • Set A (Control): Must show both metabolites. 6α-OH should be > 3'-p-OH (approx 2:1 to 5:1 ratio).

  • Set B (3A4 Block): Formation of This compound must be inhibited by >80%, while 6α-hydroxypaclitaxel remains largely unaffected.

  • Set C (2C8 Block): Formation of 6α-hydroxypaclitaxel must be inhibited >80%, while this compound remains unaffected.

Validation Logic Workflow

The following decision tree outlines the logical steps to confirm the pathway using the data generated above.

Validation_Logic Start Start Validation Exp_Recomb Step 1: Recombinant Screen (Does rCYP3A4 form 3'-p-OH?) Start->Exp_Recomb Decision_1 Metabolite Detected? Exp_Recomb->Decision_1 Exp_HLM Step 2: HLM + Ketoconazole (Does inhibition suppress 3'-p-OH?) Decision_1->Exp_HLM Yes Invalid INVALID: Check CYP2C8 cross-reactivity or non-CYP pathways Decision_1->Invalid No Decision_2 >80% Inhibition? Exp_HLM->Decision_2 Exp_Correl Step 3: Correlation Analysis (Does rate correlate with Testosterone 6β-OH?) Decision_2->Exp_Correl Yes Decision_2->Invalid No Valid VALIDATED: CYP3A4 is the primary generator of this compound Exp_Correl->Valid High R²

Figure 2: Logical workflow for validating CYP3A4 involvement. All three steps (Recombinant capability, Chemical Inhibition, and Activity Correlation) should align for robust validation.

References

  • Cresteller, B. et al. (1994). Metabolism of Paclitaxel by Human Liver Microsomes: Identification of 6α-Hydroxypaclitaxel and this compound.[2][3] Drug Metabolism and Disposition.[1][2][6][7]

  • Nakajima, M. et al. (2005). Pharmacokinetics of Paclitaxel in Ovarian Cancer Patients and Genetic Polymorphisms of CYP2C8, CYP3A4, and MDR1.[5] Journal of Clinical Pharmacology.

  • Vaclavikova, R. et al. (2003).[4] Paclitaxel metabolism in rat and human liver microsomes is inhibited by phenolic antioxidants. Naunyn-Schmiedeberg's Archives of Pharmacology.[4]

  • Wang, Y. et al. (2014).[6] Pathway-dependent inhibition of paclitaxel hydroxylation by kinase inhibitors and assessment of drug-drug interaction potentials.[6] Drug Metabolism and Disposition.[1][2][6][7]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

×

Retrosynthesis Analysis

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